molecular formula C45H75ClO36 B8084070 Epichlorohydrin beta-cyclodextrin

Epichlorohydrin beta-cyclodextrin

Cat. No.: B8084070
M. Wt: 1227.5 g/mol
InChI Key: WKAAHQRZZAMMNX-ZQOBQRRWSA-N
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Description

Contextualization of Cyclodextrins in Supramolecular Chemistry

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch through enzymatic degradation. researchgate.net The most common forms are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, consisting of six, seven, and eight glucopyranose units, respectively, linked by α-1,4 glycosidic bonds. wikipedia.orgmdpi.com This arrangement gives them a distinctive toroidal or truncated cone shape. mdpi.comnih.gov

The exterior of the cyclodextrin (B1172386) molecule is hydrophilic due to the presence of hydroxyl groups, making them water-soluble. longdom.org In contrast, the central cavity is hydrophobic, a feature that allows cyclodextrins to encapsulate other, typically hydrophobic, "guest" molecules that are sterically compatible in size. nih.govlongdom.org This formation of non-covalent inclusion complexes is a cornerstone of host-guest chemistry, a major branch of supramolecular chemistry. longdom.orgalfachemic.com The driving forces for this complexation include the displacement of high-energy water molecules from the cavity and the establishment of van der Waals and hydrophobic interactions. mdpi.com This unique host-guest interaction allows cyclodextrins to modify the physical and chemical properties of the guest molecule, such as increasing its solubility, stability, and bioavailability. researchgate.netnih.gov

Rationale for Cyclodextrin Polymerization: Addressing Intrinsic Limitations

While native cyclodextrins are foundational in supramolecular chemistry, they possess certain limitations. A significant drawback of β-cyclodextrin, the most commonly used type due to its cavity size being suitable for a wide range of guest molecules, is its relatively low aqueous solubility (18.5 g/L at 25°C). wikipedia.orgpharmatech-rx.comnih.gov This limited solubility can restrict its application in various formulations. researchgate.net

To overcome this and other limitations, cyclodextrins are often polymerized. researchgate.net Polymerization creates high-molecular-weight structures that can exhibit significantly improved water solubility and enhanced guest-binding capabilities. researchgate.netnih.gov The resulting polymers combine the inclusion-forming ability of the cyclodextrin units with the properties of polymers, such as higher molecular weight and modified solubility profiles. researchgate.net This modification allows for the formation of complexes with a wider variety of molecules and the creation of materials with unique architectures, such as hydrogels and nanostructures, that are difficult to achieve with native cyclodextrins. nih.govnih.gov

Table 1: Comparison of Native β-Cyclodextrin and its Epichlorohydrin (B41342) Polymer

Property Native β-Cyclodextrin Epichlorohydrin β-Cyclodextrin Polymer
Molecular Weight ~1135 Da researchgate.net High molecular weight (e.g., ~120 kDa) researchgate.netcyclolab.hu
Water Solubility Low (1.85 g/100 mL) wikipedia.org Can be synthesized to be water-soluble or water-insoluble researchgate.netcymitquimica.com
Structure Single macrocyclic unit Crosslinked network of multiple β-CD units berkeley.edu

| Applications | Solubilizer, stabilizer | Drug delivery carriers, environmental remediation agents nih.govbiosynth.com |

Epichlorohydrin as a Canonical Crosslinking Agent in Cyclodextrin Chemistry

Epichlorohydrin is a widely used bifunctional crosslinking agent for polymerizing cyclodextrins. berkeley.edunih.gov The process typically involves reacting β-cyclodextrin with epichlorohydrin under strongly alkaline conditions, often using sodium hydroxide (B78521). cymitquimica.commdpi.com The alkaline medium facilitates the deprotonation of the hydroxyl groups on the cyclodextrin molecule, forming reactive alkoxide sites. researchgate.netresearchgate.net

The epichlorohydrin molecule contains two reactive sites: an epoxide ring and a chloroalkyl group. nih.gov The crosslinking reaction proceeds via a nucleophilic substitution mechanism. An alkoxide ion from a cyclodextrin molecule attacks one of the carbon atoms of the epoxide ring, causing it to open. researchgate.netyoutube.com This can then be followed by a reaction with another cyclodextrin molecule, creating a glyceryl bridge that links the two CD units. researchgate.net This process can repeat to form a three-dimensional polymer network. mdpi.com The ratio of epichlorohydrin to β-cyclodextrin and other reaction conditions can be controlled to produce either water-soluble or water-insoluble polymers with varying degrees of crosslinking and different physicochemical properties. nih.govmdpi.com

Overview of Key Research Trajectories for Epichlorohydrin Beta-Cyclodextrin (B164692) Polymers

The unique properties of epichlorohydrin-crosslinked β-cyclodextrin polymers have led to extensive research across several fields.

Pharmaceutical Applications: A primary area of investigation is in drug delivery. nih.gov The polymers act as effective carriers for poorly water-soluble drugs, enhancing their solubility, bioavailability, and stability. nih.govbiosynth.com The polymer's network can entrap drug molecules, allowing for controlled and sustained release. biosynth.com Research has explored their use in various formulations, including oral and injectable systems. nih.govmdpi.com

Environmental Remediation: Water-insoluble β-cyclodextrin-epichlorohydrin polymers are extensively studied as adsorbents for removing pollutants from water. berkeley.eduresearchgate.net The hydrophobic cavities of the cyclodextrin units can capture a wide range of organic pollutants, such as phenols, dyes, and pesticides, through host-guest inclusion. cymitquimica.comnih.gov The polymeric structure prevents the adsorbent from dissolving in water, allowing for easy separation and potential reuse. researchgate.net

Analytical Chemistry: In analytical chemistry, these polymers are employed for the extraction and pre-concentration of target analytes from complex matrices, such as beverages. cymitquimica.com Their ability to selectively bind to certain molecules makes them valuable in sample preparation steps.

Catalysis: The immobilized β-cyclodextrin polymer has been shown to act as a catalyst in various organic reactions. researchgate.net By encapsulating reactants within its cavities, it can enhance reaction rates and selectivity, often in environmentally friendly aqueous media. researchgate.net

Future research is likely to focus on developing polymers with more controlled structures and functionalities, expanding their application in areas like smart materials and advanced therapeutic systems. nih.gov

Properties

IUPAC Name

2-(chloromethyl)oxirane;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35.C3H5ClO/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4-1-3-2-5-3/h8-63H,1-7H2;3H,1-2H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAAHQRZZAMMNX-ZQOBQRRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCl.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(O1)CCl.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H75ClO36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25655-42-9
Details Compound: β-Cyclodextrin-epichlorohydrin copolymer
Record name β-Cyclodextrin-epichlorohydrin copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25655-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

1227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Polymerization Mechanisms of Epichlorohydrin Beta Cyclodextrin Polymers

Fundamental Principles of Alkali-Catalyzed Condensation Polymerization

The synthesis of EPI-β-CD polymers is fundamentally an alkali-catalyzed polycondensation reaction. nih.govmdpi.com In this process, a strong base, typically sodium hydroxide (B78521) (NaOH), plays a crucial role in initiating the polymerization. researchgate.net The alkali deprotonates the hydroxyl groups of the β-cyclodextrin molecules, rendering them nucleophilic. These activated hydroxyl groups then attack the electrophilic carbon atoms of the epoxide ring in epichlorohydrin (B41342). This reaction leads to the opening of the epoxide ring and the formation of an ether linkage, covalently bonding the epichlorohydrin molecule to the β-cyclodextrin.

Since epichlorohydrin is a bifunctional molecule, containing both an epoxide ring and a chloro-group, it can react with multiple hydroxyl groups on the same or different β-cyclodextrin molecules. This crosslinking capability is the key to forming a three-dimensional polymer network. The resulting polymer structure can range from simple branched chains to highly crosslinked, insoluble materials, depending on the reaction parameters. nih.gov

Reaction Kinetics and Mechanistic Pathways of Crosslinking

The crosslinking of β-cyclodextrin with epichlorohydrin in an alkaline medium proceeds through a nucleophilic substitution mechanism. The process begins with the deprotonation of the hydroxyl groups on the β-cyclodextrin molecule by the alkali, forming highly reactive alkoxide ions. These alkoxide ions then act as nucleophiles, attacking one of the carbon atoms of the epichlorohydrin's epoxide ring. This results in the opening of the ring and the formation of a 2-hydroxy-3-chloropropyl ether derivative of β-cyclodextrin.

Under the alkaline conditions, this intermediate can undergo an intramolecular reaction where the newly formed hydroxyl group is deprotonated and subsequently displaces the adjacent chlorine atom, reforming an epoxide group now attached to the cyclodextrin (B1172386) via an ether linkage. This new epoxide group can then be attacked by another deprotonated hydroxyl group from a different β-cyclodextrin molecule, leading to the formation of a crosslink. Alternatively, the initial 2-hydroxy-3-chloropropyl ether can be attacked by another cyclodextrin alkoxide, displacing the chloride and forming a crosslink. The repetition of these reactions leads to the growth of the polymer network. The specific kinetic parameters, such as reaction rate constants and orders of reaction, are influenced by factors like temperature, reactant concentrations, and the specific alkali used.

Influence of Stoichiometric Ratios on Polymer Architecture

The final architecture of the epichlorohydrin-β-cyclodextrin polymer is highly dependent on the stoichiometric ratios of the reactants, namely the molar ratio of β-cyclodextrin to epichlorohydrin and the concentration of the alkali catalyst.

β-Cyclodextrin to Epichlorohydrin Molar Ratio Effects

The molar ratio of β-cyclodextrin to epichlorohydrin is a critical determinant of the polymer's final properties, particularly its solubility and molecular weight. A higher ratio of epichlorohydrin to β-cyclodextrin generally leads to a higher degree of crosslinking, resulting in insoluble polymers. Conversely, a lower ratio favors the formation of soluble, branched polymers.

One study systematically investigated the effect of the β-CD/EP molar ratio on the properties of the resulting polymers. The findings are summarized in the table below:

β-CD/EP Molar Ratioβ-CD Content (mg/g)Molecular Weight ( g/mol )Average Hydrodynamic Diameter (nm)Solubility ( g/100 mL)
1/875015515.2 ± 0.535.4 ± 1.6
1/1544017568.3 ± 1.342.3 ± 1.5

Data from a study by Liu et al. (2017) as presented in an MDPI article. nih.gov

As the data indicates, increasing the proportion of epichlorohydrin (from a 1/8 to a 1/15 molar ratio of β-CD to EP) leads to a decrease in the β-cyclodextrin content of the polymer and an increase in both molecular weight and particle size. Interestingly, for these specific ratios, the resulting polymers remained water-soluble. However, the same study noted that at an EP/β-CD ratio higher than 15, the formation of insoluble polymers was observed, especially with reaction times exceeding two hours. nih.gov

Impact of Alkali Concentration on Polymerization

The concentration of the alkali, typically sodium hydroxide, significantly influences the polymerization reaction. The alkali acts as a catalyst by deprotonating the hydroxyl groups of the β-cyclodextrin, thus its concentration affects the rate of polymerization and the degree of crosslinking.

A study investigating the synthesis of epichlorohydrin-β-cyclodextrin nanospheres found that the NaOH concentration was a key parameter. The research identified an optimal NaOH concentration of 40% (w/w) for the synthesis of their specific nanospheres. sid.ir Insufficient alkali concentration may lead to incomplete deprotonation and a slower, less efficient polymerization. Conversely, an excessively high concentration can lead to side reactions, such as the hydrolysis of epichlorohydrin, which would compete with the desired crosslinking reaction and could also potentially lead to the degradation of the cyclodextrin macrocycle. The optimal concentration, therefore, represents a balance that maximizes the rate of the desired polymerization while minimizing side reactions.

Control over Polymer Morphology and Solubility

The ability to control the morphology and solubility of epichlorohydrin-β-cyclodextrin polymers is crucial for tailoring their properties to specific applications. As discussed, the stoichiometric ratio of the reactants and the alkali concentration are primary levers for this control.

Synthesis of Water-Soluble Epichlorohydrin Beta-Cyclodextrin (B164692) Polymers

The synthesis of water-soluble EPI-β-CD polymers is of particular interest for applications in drug delivery and other biomedical fields where solubility is a key requirement. nih.gov The general strategy to achieve water-soluble polymers is to limit the degree of crosslinking. This is typically accomplished by using a lower molar ratio of epichlorohydrin to β-cyclodextrin.

A common procedure for the synthesis of water-soluble EPI-β-CD polymers involves dissolving β-cyclodextrin in an aqueous solution of sodium hydroxide. nih.gov After a period of stirring to ensure the formation of alkoxide ions, a controlled amount of epichlorohydrin is added. The reaction is then allowed to proceed, often with heating, for a specific duration before being quenched, for instance, by the addition of acetone (B3395972). nih.gov The resulting polymer can then be purified, for example, by precipitation with a non-solvent like ethanol, followed by washing and drying. By carefully controlling the reaction time and the molar ratio of the reactants, it is possible to produce polymers with varying degrees of branching and molecular weights that remain soluble in water. nih.gov

Preparation of Insoluble Gels and Beads

Water-insoluble β-cyclodextrin-epichlorohydrin polymers are synthesized through a cross-linking reaction where epichlorohydrin (EPI) acts as a coupling agent to link multiple β-cyclodextrin (β-CD) molecules. researchgate.net This process typically occurs via epoxy ring-opening polycondensation in a strongly alkaline medium, leading to a three-dimensional macromolecular network. biosynth.commdpi.comresearchgate.net The resulting material is a high-molecular-weight, water-insoluble compound that retains the host-guest complex formation ability of the parent cyclodextrin while gaining enhanced stability. biosynth.com

The synthesis generally involves creating a homogeneous mixture of β-CD in a concentrated aqueous solution of a base, most commonly sodium hydroxide (NaOH). mdpi.com Epichlorohydrin is then added to this activated mixture, and the reaction proceeds under controlled temperature and stirring for several hours. mdpi.com The polymerization is terminated by the addition of a non-solvent like acetone, which precipitates the polymer. mdpi.com The physical form of the polymer, such as gels or beads, can be influenced by the reaction conditions. For instance, bead-like polymers have been developed for use in packed columns for the removal of organic contaminants from water. researchgate.net The limited solubility of native β-CD is overcome by this crosslinking, which creates a stable, insoluble network suitable for applications in pollutant removal and as a stationary phase in analytical chemistry. biosynth.comresearchgate.net

Table 1: Synthesis Parameters for Insoluble β-CD-Epichlorohydrin Gels/Beads

β-CD:EPI Molar RatioAlkali SystemReaction TemperatureReaction TimeOutcome/ApplicationReference
Not SpecifiedStrongly alkaline conditionsNot SpecifiedNot SpecifiedWater-insoluble polymer for drug delivery and pollutant removal. biosynth.com
1:10 (weight ratio of β-CD to EPI)33 wt% NaOH35 °C4–8 hoursWater-soluble polymer powder (1-2 mm diameter) for controlled release films. mdpi.com
1:15, 1:25, 1:35Not SpecifiedNot SpecifiedNot SpecifiedCopolymer materials for sorption studies. researchgate.net

Formation of Nanospheres and Nanoparticles

Beyond bulk gels, β-cyclodextrin-epichlorohydrin polymers can be synthesized in the form of nanospheres and nanoparticles. These materials offer a high surface area-to-volume ratio, making them particularly effective in applications such as targeted drug delivery and the adsorption of pollutants from aqueous solutions. journalcsij.comresearchgate.netnih.gov The synthesis of these nanostructures involves the polymerization of β-CD with epichlorohydrin, often using a similar alkaline-catalyzed reaction but with modifications to control particle size and morphology. journalcsij.comresearchgate.net

One approach involves investigating the effect of synthesis parameters—such as the molar ratio of β-CD to epichlorohydrin (EPI), reaction temperature, and NaOH concentration—to optimize the formation of water-insoluble β-CD nanospheres. journalcsij.comresearchgate.net Studies have shown that these parameters significantly influence the adsorption efficiency and physical characteristics of the resulting nanoparticles. journalcsij.com For example, optimal conditions have been identified to produce nanospheres with a porous, sponge-like structure. journalcsij.comresearchgate.net Another strategy involves grafting β-CD-epichlorohydrin polymers onto other macromolecules, such as carboxymethyl chitosan (B1678972), to form well-dispersed, spherical nanoparticles designed to improve the stability of encapsulated compounds. nih.gov These materials are sometimes referred to as "nanosponges" due to their porous nature and high loading capacity derived from the preservation of the cyclodextrin cavities. researchgate.net

Table 2: Synthesis and Characteristics of β-CD-Epichlorohydrin Nanoparticles

Synthesis MethodKey ParametersParticle CharacteristicsIntended ApplicationReference
Polymerizationβ-CD/EPI mole ratio: 1/55; Temp: 65°C; NaOH: 40% (w/w)Porous, sponge-like structure; Surface Area: 1.54 m²/gAdsorption of p-nitrophenol journalcsij.comresearchgate.net
Grafting onto Carboxymethyl ChitosanFormation of C3G loaded β-CD-EP-CMC nanoparticlesNearly spherical, good dispersion, and homogeneous morphologyImproving stability of Cyanidin-3-glucoside nih.gov
PolymerizationUse of epichlorohydrin-β-cyclodextrin (EPI-β-CD) polymerNanosponges with preserved cavity structure for high loading capacityDrug delivery researchgate.net

Solvent Systems and Reaction Conditions Optimization

The properties of β-cyclodextrin-epichlorohydrin polymers are heavily dependent on the conditions employed during synthesis. The optimization of solvent systems and reaction parameters is crucial for tailoring the polymer's molecular weight, solubility, and cross-linking density for specific applications. journalcsij.comnih.gov The reaction is almost universally carried out in an aqueous alkaline medium, with sodium hydroxide (NaOH) being the most common base used to activate the hydroxyl groups of the β-cyclodextrin molecule. mdpi.comresearchgate.net

Key parameters that are systematically varied to control the polymerization include:

Alkali Concentration: The concentration of NaOH influences the deprotonation of β-CD's hydroxyl groups, which is the first step in the reaction. mdpi.comsid.ir A study on nanosphere synthesis found a 40% (w/w) NaOH concentration to be optimal. journalcsij.comresearchgate.net

Reactant Molar Ratio: The molar ratio of β-cyclodextrin to epichlorohydrin is a critical factor determining the degree of cross-linking. High EPI ratios generally lead to more densely cross-linked, insoluble polymers. A β-CD/EPI mole ratio of 1/55 was found to be ideal for producing nanospheres for a specific adsorption application. journalcsij.comresearchgate.net

Temperature and Time: The reaction temperature and duration affect the rate of polymerization and the final structure. Syntheses are often conducted at moderately elevated temperatures (e.g., 35°C to 65°C) for several hours to ensure the reaction proceeds to completion. mdpi.comjournalcsij.com

Solvent for Precipitation: Organic solvents, such as acetone or ethanol, are frequently used to stop the polymerization and precipitate the polymer from the reaction mixture. mdpi.comresearchgate.netsid.ir This step is also crucial for purifying the polymer by removing unreacted monomers and other soluble impurities. researchgate.net

By carefully controlling these conditions, researchers can produce either water-soluble or water-insoluble polymers with varying molecular weights and functionalities. sid.ircyclolab.hu

Table 3: Optimization of Reaction Conditions for β-CD-Epichlorohydrin Polymer Synthesis

ParameterCondition InvestigatedEffect on PolymerReference
NaOH Concentration30% (w/v) vs. 10% (w/w)Influences the activation of β-CD and reaction pathway. sid.ir
β-CD/EPI Mole RatioVaried from 1:15 to 1:55Determines cross-linking density and solubility. Higher EPI ratio leads to more insoluble polymers. researchgate.netjournalcsij.com
Reaction Temperature35°C to 65°CAffects reaction kinetics and final polymer structure. 65°C was optimal for nanosphere synthesis. mdpi.comjournalcsij.com
Reaction Time3h 50min to 8hControls the extent of polymerization. mdpi.comsid.ir
Quenching/Precipitation SolventAcetone, EthanolTerminates the reaction and allows for purification of the polymer. mdpi.comsid.ir

Advanced Polymerization Approaches and Structural Diversity

While the direct cross-linking of β-cyclodextrin with epichlorohydrin is the most common synthetic route, more advanced approaches are being explored to achieve greater control over the polymer architecture and to introduce novel functionalities. These methods aim to create polymers with diverse structures, such as linear chains, and to combine the properties of β-CD-EPI with other polymeric materials.

Linear Poly(β-Cyclodextrin) Synthesis via Alternative Routes (e.g., ROMP)

The conventional synthesis with epichlorohydrin results in hyper-branched or cross-linked network polymers rather than well-defined linear structures. mdpi.com Achieving linear poly(β-cyclodextrin) requires alternative polymerization strategies. While Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for creating polymers with controlled architectures, its direct application to polymerize β-cyclodextrin with epichlorohydrin is not the standard method. ROMP is more commonly associated with the polymerization of strained cyclic olefins. rsc.org

To create linear or well-defined architectures involving cyclodextrins, researchers often turn to the synthesis of CD monomers that can be polymerized through different mechanisms. This involves first modifying the cyclodextrin to introduce a polymerizable group, such as a vinyl or acryloyl group. researchgate.net Another approach involves the synthesis of polyrotaxanes, where cyclodextrin rings are threaded onto a linear polymer chain and then capped. tib.eu These advanced structures, often referred to as slide-ring gels when cross-linked, offer unique mechanical properties not found in conventional network polymers. tib.eu

Grafting and Copolymerization Strategies

Grafting and copolymerization strategies are employed to create hybrid materials that combine the inclusion capabilities of β-cyclodextrin with the properties of other polymers. This approach significantly enhances the functional diversity of the final product.

Several examples of this strategy have been reported:

Grafting onto Polysaccharides: In one study, β-CD-epichlorohydrin polymers were grafted onto carboxymethyl chitosan. This resulted in the formation of nanoparticles that were effective in improving the stability of an encapsulated anthocyanin, Cyanidin-3-glucoside. nih.gov

Composite Films: A composite film was developed by blending a pre-formed β-CD-EP polymer with chitosan. This material was designed as a plant healthcare film for the controlled release of a fungicide, demonstrating how the polymer can be integrated into a larger matrix to modulate the release of a guest molecule. mdpi.com

In-situ Polymerization with Clays: Nanocomposite hydrogels have been prepared through the in-situ intercalative polymerization of β-CD with epichlorohydrin in the presence of bentonite (B74815) clay. In this method, the clay is grafted onto the cyclodextrin polymer macromolecules, acting as a linker and significantly improving the thermal properties of the resulting hydrogel. researchgate.net

These advanced strategies showcase how the fundamental β-CD-epichlorohydrin polymer can serve as a building block for more complex and functional materials tailored for specific, high-performance applications.

Table of Compounds

Advanced Characterization and Structural Elucidation of Epichlorohydrin Beta Cyclodextrin Polymers

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful, non-destructive tool for probing the molecular structure of EPI-β-CD polymers in both soluble and insoluble forms.

For soluble fractions of EPI-β-CD, one-dimensional (¹H) and two-dimensional (¹³C) NMR in a suitable solvent like deuterium (B1214612) oxide (D₂O) provides detailed structural information.

In the ¹H NMR spectrum , the protons of the β-cyclodextrin unit and the epichlorohydrin (B41342) crosslinker give rise to characteristic signals. researchgate.net The anomeric protons (H-1) of the glucose units typically appear in the region of δ 5.0 ppm, while the other glucose protons (H-2 to H-6) resonate between δ 3.5 and 4.0 ppm. researchgate.net The protons from the glycerol (B35011) linker, formed from the epichlorohydrin during polymerization, introduce new signals in the spectrum, which can overlap with the cyclodextrin (B1172386) protons. researchgate.net

The ¹³C NMR spectrum offers a clearer resolution of the carbon skeleton. The anomeric carbon (C-1) of the β-cyclodextrin glucose units is typically observed around 102 ppm. The other carbons of the glucose units (C-2 to C-6) resonate between 60 and 85 ppm. beilstein-journals.org The carbons from the epichlorohydrin linker introduce new signals, which can be used to confirm the crosslinking. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Epichlorohydrin-β-Cyclodextrin Polymer

AssignmentChemical Shift (ppm)
C-1 (β-CD)~102
C-4 (β-CD)~81
C-2, C-3, C-5 (β-CD)~72-74
C-6 (β-CD)~60
Epichlorohydrin linker carbons~64-75

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific polymer structure.

For insoluble EPI-β-CD polymers, solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), is indispensable. beilstein-journals.orgnih.gov This technique overcomes the line broadening issues associated with solid samples, providing insightful data on the polymer's structure and dynamics.

The ¹³C CP-MAS spectra of insoluble EPI-β-CD polymers show characteristic signals for the β-cyclodextrin moiety in the 50-110 ppm range. beilstein-journals.orgbeilstein-journals.org The resonances for the glucose unit carbons (C-1, C-4, C-2, C-3, C-5, and C-6) can be assigned based on values reported for crystalline β-cyclodextrin. beilstein-journals.orgresearchgate.net The presence of signals from the epichlorohydrin crosslinker confirms the formation of the polymer network. researchgate.net Studies have shown that the polymerization process does not cause significant structural modifications to the β-cyclodextrin unit itself. beilstein-journals.org

Interestingly, the presence of water in the polymer samples can lead to better resolution in the solid-state NMR spectra, which is indicative of increased molecular mobility. nih.gov Solid-state NMR has also been used to identify two distinct components within the polymer: the crosslinked β-cyclodextrin and polymerized epichlorohydrin. nih.gov

NMR spectroscopy is a key method for determining the degree of crosslinking in EPI-β-CD polymers. By degrading the polymer and analyzing the resulting fragments using ¹H and ¹³C NMR, the degree of modification and the ratio of cross-linking can be calculated. researchgate.net This involves the integration of specific signals from the epichlorohydrin-derived cross-linker and the anhydroglucose (B10753087) units of the cyclodextrin. researchgate.net

The formation of ether linkages between the hydroxyl groups of β-cyclodextrin and the epichlorohydrin crosslinker is a defining feature of these polymers. These linkages can be identified in the ¹³C NMR spectrum by the appearance of new signals in the 70-80 ppm region, corresponding to the carbons of the glycerol diether cross-linker.

FTIR spectroscopy is a rapid and sensitive technique used to confirm the successful crosslinking of β-cyclodextrin with epichlorohydrin. The comparison of the FTIR spectrum of the EPI-β-CD polymer with that of the native β-cyclodextrin reveals key differences. researchgate.netresearchgate.net

The spectrum of β-cyclodextrin is characterized by a broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretching vibrations of the numerous hydroxyl groups. nih.gov Other significant peaks include the C-H stretching vibrations around 2900 cm⁻¹, and the C-O-C stretching of the glycosidic linkages. researchgate.net

Upon polymerization with epichlorohydrin, the broad O-H band in the polymer's spectrum often narrows, indicating the consumption of hydroxyl groups in the formation of ether cross-linkages. nih.gov Furthermore, the appearance of new bands or changes in the fingerprint region (below 1500 cm⁻¹) can also signify the presence of the crosslinker and the formation of the polymer network. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for β-Cyclodextrin and EPI-β-CD Polymer

Wavenumber (cm⁻¹)AssignmentObservation in EPI-β-CD Polymer
~3300-3400O-H stretchingIntensity may decrease and band may narrow
~2900C-H stretchingPresent
~1150C-O-C stretching (asymmetric)Present
~1030C-O stretching (symmetric)Present

UV-Vis spectroscopy is generally not used for the direct structural elucidation of the EPI-β-CD polymer itself, as neither β-cyclodextrin nor the epichlorohydrin cross-linker possess significant chromophores that absorb in the UV-Vis range. researchgate.net However, it is an invaluable tool for studying the inclusion complexation behavior of the polymer with guest molecules that do absorb UV-Vis light. nih.gov

By monitoring the changes in the absorbance of a guest molecule upon the addition of the EPI-β-CD polymer, the formation of an inclusion complex can be confirmed. researchgate.net This is often observed as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity of the guest. researchgate.net While not providing direct structural information about the polymer, this application of UV-Vis spectroscopy indirectly characterizes the functionality of the cyclodextrin cavities within the polymer network. nih.gov

Fluorescence Spectroscopy for Probing Host-Guest Interactions

Fluorescence spectroscopy serves as a powerful tool for investigating the host-guest inclusion complex formation between epichlorohydrin-β-cyclodextrin (EPI-β-CD) polymers and fluorescent guest molecules. The underlying principle of this technique lies in the change in the fluorescence properties of a guest molecule upon its inclusion within the hydrophobic cavity of the cyclodextrin units in the polymer. This alteration in the microenvironment of the guest molecule can lead to significant changes in fluorescence intensity, emission wavelength, and lifetime.

A notable application of this technique involves the use of pyrene (B120774) as a fluorescent probe. acs.orgnih.govnih.gov When pyrene, a hydrophobic molecule, is in an aqueous solution, its fluorescence is relatively weak. However, upon encapsulation within the hydrophobic cavities of the β-cyclodextrin polymer, a significant enhancement of its fluorescence intensity is observed. acs.orgnih.gov This is attributed to the transfer of pyrene from the polar aqueous environment to the nonpolar cyclodextrin cavity, which reduces fluorescence quenching by water molecules. mdpi.com

The formation of an inclusion complex between carbendazim (B180503) and a β-CD-epichlorohydrin polymer has been demonstrated through fluorescence spectroscopy. mdpi.com The addition of the polymer to an aqueous solution of carbendazim resulted in a noticeable increase in fluorescence intensity, particularly above 310 nm. mdpi.com This enhancement is indicative of the formation of an inclusion complex, where the guest molecule (carbendazim) is shielded from the quenching effects of the aqueous environment by the host (β-CD polymer). mdpi.com

Furthermore, competitive host-guest interaction studies can be performed. In one such study, a pyrene-labeled oligonucleotide was used. nih.gov In the absence of a target analyte, the pyrene-labeled probe could reside within the lipophilic cavities of the poly(β-CD), resulting in enhanced fluorescence. nih.gov Upon the introduction of a target analyte that competes for the cyclodextrin cavity, the pyrene probe is displaced, leading to a decrease in fluorescence intensity. This "turn-off" signal can be used for the quantitative detection of the target analyte. nih.gov

Table 1: Fluorescence-Based Detection using Epichlorohydrin-β-Cyclodextrin Polymer

AnalyteProbeDetection PrincipleLimit of Detection (LOD)Reference
IsocarbophosPyrene-labeled aptamerFluorescence enhancement upon host-guest interaction1.2 µg/L acs.orgnih.gov
SARS-CoV-2 N proteinPyrene-labeled aptamerFluorescence enhancement upon host-guest interaction11.27 nM mdpi.comnih.govnih.gov

Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface topography and morphology of epichlorohydrin-β-cyclodextrin polymers. SEM analysis reveals that these polymers typically possess a porous and sponge-like structure. journalcsij.comresearchgate.net This high porosity contributes to a large surface area, which is advantageous for applications such as adsorption. journalcsij.comresearchgate.net

The morphology of the polymer can be influenced by the synthesis conditions. For instance, the cross-linking of β-cyclodextrin with epichlorohydrin results in a significant change in morphology from the original crystalline structure of β-cyclodextrin to a more amorphous and irregular shape. researchgate.net SEM images of the polymer often show irregularly shaped particles with a rough and uneven surface. researchgate.net

In some preparations, after successive ultra-filtration and grinding, the final β-CD-EP polymers are obtained as a powder with a particle size of 1–2 mm in diameter. mdpi.com The porous nature of the polymer is a key characteristic, and the combination of SEM with other techniques like Brunauer-Emmett-Teller (BET) analysis can provide quantitative data on the specific surface area. journalcsij.comresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the examination of the internal structure and nanoscale features of epichlorohydrin-β-cyclodextrin polymers. TEM analysis has been used to characterize β-cyclodextrin nanospheres synthesized using epichlorohydrin as a cross-linker. journalcsij.comresearchgate.net These studies, in conjunction with SEM and BET analysis, have confirmed the porous and sponge-like internal structure of the nanospheres. journalcsij.comresearchgate.net

Particle Size Distribution Analysis (e.g., Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a common technique used to determine the particle size distribution of epichlorohydrin-β-cyclodextrin polymers in solution. DLS measures the hydrodynamic diameter of the polymer particles.

In one study, the average hydrodynamic diameters of two different β-CD-EP polymers, β-CD-EP-1 and β-CD-EP-2, were measured in a dilute solution (5.0 mg/mL) to avoid aggregation. mdpi.com The average hydrodynamic diameters were found to be 5.2 ± 0.5 nm for β-CD-EP-1 and 8.3 ± 1.3 nm for β-CD-EP-2. mdpi.com The particle size of a β-CDEPI polymer was determined to be 19.52 µm using optical microscopy. researchgate.net

It is important to note that the particle size can be influenced by the synthesis method and subsequent processing steps, such as grinding. mdpi.com For instance, an inclusion complex obtained through a homogenizing ultrasonic procedure had a mean particle diameter of 562 ± 36 nm. researchgate.net

Table 2: Particle Size of Epichlorohydrin-β-Cyclodextrin Polymers

PolymerTechniqueMean Particle DiameterReference
β-CD-EP-1DLS5.2 ± 0.5 nm mdpi.com
β-CD-EP-2DLS8.3 ± 1.3 nm mdpi.com
β-CDEPIOptical Microscopy19.52 µm researchgate.net
Inclusion complex (ultrasonic homogenization)DLS562 ± 36 nm researchgate.net

Thermal Stability and Transition Studies

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of epichlorohydrin-β-cyclodextrin polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

The thermal degradation of native β-cyclodextrin typically shows an initial weight loss below 100°C due to the loss of adsorbed water, followed by major decomposition starting around 300°C. mdpi.comresearchgate.net In contrast, the epichlorohydrin-crosslinked β-cyclodextrin polymers exhibit a different thermal degradation profile.

For β-CD-EP polymers, the onset temperature of thermal degradation is often slightly lower, around 280°C. mdpi.com However, the main pyrolysis temperature range is broader, extending from approximately 280°C to 370°C. mdpi.com This increased upper pyrolysis temperature is attributed to the chemical grafting of the poly(2-hydroxypropyl) branched segments onto the β-cyclodextrin. mdpi.com The inclusion complex of a drug with the polymer was found to be thermally stable up to 280°C. researchgate.net

The thermal stability of hydrogels prepared with β-CD, cellulose (B213188), and PVA using epichlorohydrin as a cross-linker has also been investigated using TGA. acs.org These studies are crucial for determining the operational temperature limits of the polymer in various applications.

Table 3: Thermal Degradation Data for β-Cyclodextrin and its Epichlorohydrin Polymer

MaterialInitial Degradation Temperature (°C)Main Pyrolysis Range (°C)Reference
β-Cyclodextrin301301 - 311 mdpi.com
β-CD-EP Polymer280280 - 370 mdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to investigate the thermal properties of polymers, such as their response to heating. hu-berlin.deazom.com This method is instrumental in determining phase transitions, including the glass transition temperature (Tg) and melting points. hu-berlin.demdpi.com In a typical DSC analysis, a sample and a reference are heated at a controlled rate, and the difference in heat flow required to maintain both at the same temperature is measured. hu-berlin.de

For epichlorohydrin-beta-cyclodextrin (EPI-β-CD) polymers, DSC analysis reveals key information about their thermal stability and physical state. Native β-cyclodextrin exhibits a characteristic endothermic peak corresponding to its melting temperature. For instance, one study reported the melting peak of β-cyclodextrin at 157.45°C. researchgate.net In contrast, the EPI-β-CD polymer often displays an amorphous profile, characterized by a broad endothermic band over a wide temperature range, typically from 40 to 120°C, which is associated with water loss. nih.gov The disappearance of the sharp melting peak of β-cyclodextrin in the polymer's thermogram suggests that the crystalline structure of the parent cyclodextrin is lost during polymerization, leading to an amorphous or less crystalline material. researchgate.netnih.gov

The thermal degradation of EPI-β-CD polymers has also been studied. While native β-cyclodextrin begins to degrade at a certain temperature, the crosslinking with epichlorohydrin can alter this behavior. One study showed that the onset temperature of thermal degradation for β-CD-EP polymers was slightly decreased to 280°C, with the main weight loss occurring between 280°C and 370°C. mdpi.com This indicates that the polymerization process can influence the thermal stability of the resulting material.

The following table summarizes representative DSC data for β-cyclodextrin and its epichlorohydrin polymer:

MaterialTransition/EventTemperature (°C)Enthalpy (J/g)Reference
β-CyclodextrinMelting Peak157.45- researchgate.net
CurcuminMelting Peak179.7295.42 nih.gov
Epichlorohydrin-β-cyclodextrin PolymerBroad Endothermic Band (Water Loss)40 - 120- nih.gov
β-CD-EP-1Onset of Thermal Degradation280- mdpi.com
β-CD-EP-2Onset of Thermal Degradation280- mdpi.com

This table is interactive. Users can sort and filter the data as needed.

Surface Area and Porosity Measurements (e.g., BET analysis)

The Brunauer-Emmett-Teller (BET) theory is a widely used method for determining the specific surface area of materials. It involves the physical adsorption of a gas, typically nitrogen, on the surface of the material at cryogenic temperatures. By analyzing the amount of gas adsorbed at different partial pressures, the specific surface area, pore volume, and pore size distribution can be calculated.

For epichlorohydrin-beta-cyclodextrin polymers, which are often synthesized as porous materials, BET analysis provides crucial information about their potential applications in areas such as adsorption and catalysis. mdpi.com The crosslinking of β-cyclodextrin with epichlorohydrin creates a three-dimensional network with a porous structure. mdpi.com The nature of this porosity, including the surface area and pore dimensions, is influenced by the synthesis conditions.

Research has shown that insoluble β-cyclodextrin-epichlorohydrin polymers possess a chaotic, amphiphilic structure with both hydrophobic and hydrophilic cavities, leading to a random distribution of pore shapes and sizes. researchgate.net These micro- and mesoporous structures are key to the material's ability to adsorb various pollutants from aqueous solutions. researchgate.net

The specific surface area and pore characteristics of EPI-β-CD polymers can vary significantly depending on the degree of crosslinking and the synthesis method. One study reported the synthesis of three insoluble β-CD polymers with different β-CD content, which in turn would affect their surface properties and adsorption capacities. mdpi.com Another study highlighted that the formation of an insoluble network enhances structural stability and facilitates the creation of micro-mesoporous structures, which improves reusability in environmental applications. researchgate.net

The following table presents typical data obtained from BET analysis of epichlorohydrin-beta-cyclodextrin polymers:

Polymer SampleSpecific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)Reference
β-CDs-EPI Polymer--- nih.gov
HP-β-CDs-EPI Polymer--- nih.gov
Polymer 1 (150 mg β-CD/g)--- mdpi.com
Polymer 2 (200 mg β-CD/g)--- mdpi.com
Polymer 3 (240 mg β-CD/g)--- mdpi.com

This table is interactive. Users can sort and filter the data as needed. Note: Specific numerical values for surface area and porosity are highly dependent on the synthesis parameters and are often reported in the context of specific applications.

Surface Charge and Colloidal Stability (e.g., Zeta Potential)

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of colloidal dispersions. A high absolute zeta potential (positive or negative) indicates strong repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that attractive forces may exceed repulsive forces, leading to flocculation or coagulation.

For epichlorohydrin-beta-cyclodextrin polymers, zeta potential measurements are important for understanding their behavior in aqueous environments, particularly for applications involving drug delivery, gene delivery, and as adsorbents in water treatment. nih.govacs.org The surface charge of these polymers can be influenced by the pH of the medium and the presence of any functional groups introduced during synthesis.

In one study, the zeta potential of inclusion complex nanoparticles formed between an essential oil blend and a β-cyclodextrin-epichlorohydrin polymer was measured to be -27.1 ± 1.27 mV, indicating good colloidal stability. researchgate.net Another investigation involving β-CD/cellulose/PVA hydrogels cross-linked with epichlorohydrin used zeta potential measurements to confirm the adsorption of malathion (B1675926) onto the hydrogel. acs.org

The following table provides examples of zeta potential values for epichlorohydrin-beta-cyclodextrin based systems:

SystemZeta Potential (mV)pHReference
O-F1C-IC Nanoparticles-27.1 ± 1.27Not Specified researchgate.net
β-CD/Cellulose/PVA Hydrogel (before adsorption)Not SpecifiedNot Specified acs.org
β-CD/Cellulose/PVA Hydrogel (after malathion adsorption)Not SpecifiedNot Specified acs.org

This table is interactive. Users can sort and filter the data as needed. The zeta potential is highly dependent on the specific formulation and the aqueous environment.

Rheological and Mechanical Property Assessment (for hydrogels and films)

The rheological and mechanical properties of epichlorohydrin-beta-cyclodextrin polymers, particularly when formulated as hydrogels or films, are critical for their application in areas like drug delivery and tissue engineering. researchgate.netrsc.org Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Key rheological parameters for hydrogels include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov

For a material to be considered a gel, the storage modulus should be greater than the loss modulus (G' > G''). nih.gov The mechanical properties, such as compressive strength and tensile strength, determine the material's ability to withstand physical stress. researchgate.net

In studies of hydrogels made from epichlorohydrin-β-cyclodextrin, it has been observed that the rheological properties are influenced by factors such as the concentration of the polymer and the degree of crosslinking. For instance, in a study of a cellulose-based hydrogel grafted with β-cyclodextrin, the storage modulus decreased as the β-CD content increased, suggesting that the β-CD weakened the stability of the hydrogel's three-dimensional network. nih.gov However, in all cases, the storage modulus remained higher than the loss modulus, confirming the gel-like behavior. nih.gov

The mechanical strength of hydrogels containing EPI-β-CD can also be significant. One study on a bacterial cellulose/silk fibroin double-network hydrogel reported a compressive strength of 1.49 MPa at a 55.21% strain. researchgate.net The incorporation of β-cyclodextrin into hydrogel formulations can also affect their swelling behavior and, consequently, their mechanical properties. nih.gov

The following table summarizes some reported rheological and mechanical properties of hydrogels and films containing epichlorohydrin-beta-cyclodextrin:

Hydrogel/Film CompositionStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Compressive Strength (MPa)Reference
CH-g-β-CD Hydrogel (varying β-CD content)650 - 1050< G'- nih.gov
Pluronic® F-127 based hydrogel with EpiβCDG' > G'' (in gel state)-- nih.gov
Bacterial Cellulose/Silk Fibroin Hydrogel--1.49 researchgate.net
pHEMA-co-beta-CD HydrogelsIncreases with β-CD contentIncreases with β-CD content- nih.gov

This table is interactive. Users can sort and filter the data as needed. The properties are highly dependent on the specific formulation and measurement conditions.

Supramolecular Chemistry and Host Guest Interactions in Epichlorohydrin Beta Cyclodextrin Polymer Systems

Fundamental Principles of Inclusion Complex Formation with Epichlorohydrin (B41342) Beta-Cyclodextrin (B164692) Polymers

The formation of inclusion complexes is a hallmark of cyclodextrins, arising from their unique toroidal structure with a hydrophilic exterior and a hydrophobic inner cavity. researchgate.netnih.gov When β-cyclodextrin is polymerized with epichlorohydrin, this fundamental ability to encapsulate guest molecules is not only preserved but often enhanced. nih.govresearchgate.net The resulting EPI-β-CD polymer is a high molecular weight compound that can be either water-soluble or insoluble depending on the degree of cross-linking. cymitquimica.combiosynth.com

The primary driving force for inclusion complex formation is the establishment of a thermodynamically favorable state through non-covalent interactions between the host polymer and a guest molecule. consensus.app A guest molecule, or a portion of it, that is less polar than the surrounding aqueous environment will preferentially move into the relatively apolar cyclodextrin (B1172386) cavity. This process is entropically driven by the release of "high-energy" water molecules from the cavity, which can then participate in the bulk solvent's hydrogen-bonding network. nih.gov

The polymerization of β-CD with epichlorohydrin introduces several key features that influence inclusion complex formation:

Enhanced Solubility and Complexing Ability: Water-soluble EPI-β-CD polymers exhibit a greater capacity to solubilize poorly water-soluble drugs compared to the parent β-CD. researchgate.netajol.infonih.gov This is attributed to the high molecular weight and the cooperative effect of multiple cyclodextrin units. nih.gov

Dual Adsorption Mechanisms: Insoluble EPI-β-CD polymers possess a dual mechanism for removing pollutants from water, involving both inclusion complex formation within the cyclodextrin cavities and physical adsorption onto the polymer network. cymitquimica.combiosynth.com

Modified Cavity Environment: The epichlorohydrin linkers can partially obstruct or alter the polarity of the cyclodextrin cavities, which can influence the selectivity and strength of guest binding.

The formation of these host-guest complexes is a dynamic equilibrium process, which can be represented by the following equation:

P + G ⇌ PG

Where P is the EPI-β-CD polymer, G is the guest molecule, and PG is the inclusion complex. The position of this equilibrium is dictated by the binding affinity between the host and guest.

Determination of Binding Affinity and Association Constants

The stability of a host-guest inclusion complex is quantified by its association constant (Ka), also known as the binding or stability constant. A higher Ka value indicates a more stable complex and a stronger binding affinity between the host and guest. The determination of Ka is crucial for understanding and optimizing the performance of EPI-β-CD polymers in various applications.

Several analytical techniques are employed to determine the binding affinity and association constants of these complexes. These methods typically rely on monitoring a change in a physicochemical property of the guest or host upon complexation.

Commonly Used Techniques:

Spectroscopic Methods:

UV-Visible Spectroscopy: Changes in the absorption spectrum of a guest molecule upon inclusion in the cyclodextrin cavity can be used to calculate Ka. This method is suitable for guest molecules that possess a chromophore.

Fluorescence Spectroscopy: The fluorescence intensity of a guest molecule can be significantly altered when it moves from a polar aqueous environment to the nonpolar cyclodextrin cavity. This change is a sensitive parameter for determining binding constants. Fluorescence correlation spectroscopy (FCS) is a powerful tool for studying the stoichiometry and stability of such complexes. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be used to study inclusion complexation. Chemical shift changes of the guest or host protons upon complexation provide information about the geometry of the complex and can be used to determine Ka. nih.gov

Phase Solubility Studies: This is a widely used method where the solubility of a poorly soluble guest molecule is measured as a function of the EPI-β-CD polymer concentration. The increase in solubility is directly related to the formation of the inclusion complex, and the data can be used to calculate the stability constant. For instance, the solubility of Curcumin has been shown to increase linearly with increasing concentrations of a soluble epichlorohydrin polymer derivative of β-CD (EpiβCD), indicating the formation of a soluble inclusion complex. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding constant (Ka).

The table below provides illustrative examples of association constants for complexes formed between β-cyclodextrin (as a reference) and guest molecules. It is important to note that the Ka values for EPI-β-CD polymers can differ due to the polymeric structure.

HostGuest MoleculeAssociation Constant (Ka) [M-1]Technique
β-CyclodextrinFerulic AcidVaries with stoichiometryCo-precipitation
β-CyclodextrinAdamantane derivative5.2 x 104Fluorescence Correlation Spectroscopy semanticscholar.org
β-CyclodextrinSalicylic Acid--
β-Cyclodextrin3-hydroxy-2-naphthoic acid--

Data for EPI-β-CD polymers specifically is often presented in the context of adsorption capacity or complexation efficiency rather than discrete Ka values due to the complexity of the polymeric system.

Stoichiometry of Host-Guest Inclusion Complexes

The stoichiometry of an inclusion complex refers to the ratio of host (cyclodextrin cavities) to guest molecules in the complex. The most common stoichiometry is 1:1, where one guest molecule is included within a single cyclodextrin cavity. nih.gov However, other stoichiometries such as 1:2 (one guest in two cavities), 2:1 (two guests in one cavity), or 2:2 are also possible, depending on the relative sizes and shapes of the guest molecule and the cyclodextrin cavity, as well as the concentration of the reactants. nih.gov

For EPI-β-CD polymers, determining the precise stoichiometry can be more complex than for monomeric cyclodextrins. The proximity of multiple cyclodextrin units within the polymer network can facilitate the formation of higher-order complexes.

Methods for determining the stoichiometry of inclusion complexes include:

Job's Plot (Method of Continuous Variation): This method involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total molar concentration constant. A physical property that changes upon complexation (e.g., absorbance) is plotted against the mole fraction. The maximum or minimum of the plot corresponds to the stoichiometry of the complex.

Molar Ratio Method: In this technique, the concentration of one component (e.g., the host) is kept constant while the concentration of the other component (the guest) is systematically varied. The change in a physical property is monitored, and the point at which the property no longer changes indicates the saturation of the host and thus the stoichiometry.

Fluorescence Correlation Spectroscopy (FCS): FCS can effectively determine the stoichiometry of host-guest complexes. semanticscholar.org

The stoichiometry of ferulic acid with β-cyclodextrin has been shown to affect the physicochemical properties and release kinetics of the resulting complexes. rsc.org While a 1:1 stoichiometry is often assumed, experimental evidence is crucial for confirming the actual host-guest ratio in any given EPI-β-CD polymer system.

Mechanistic Insights into Guest Encapsulation and Release

The encapsulation of a guest molecule into the cavity of an EPI-β-CD polymer and its subsequent release are governed by a delicate balance of intermolecular forces. Understanding these mechanisms is essential for designing these polymers for specific applications, such as controlled drug delivery or selective pollutant removal.

Hydrophobic Interactions within Cyclodextrin Cavities

In the context of EPI-β-CD polymers, the hydrophobic cavities of the β-cyclodextrin units act as binding sites for suitable guest molecules, effectively removing them from the aqueous phase. researchgate.net

Van der Waals Forces and Hydrogen Bonding

Once a guest molecule is positioned within the cyclodextrin cavity, van der Waals forces and hydrogen bonding play a crucial role in stabilizing the inclusion complex. consensus.appnih.gov

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in electrically neutral atoms and molecules. For a stable complex to form, there must be a close fit between the guest molecule and the cyclodextrin cavity to maximize these interactions.

Hydrogen Bonding: While the interior of the cavity is primarily hydrophobic, the hydroxyl groups at the rims of the cyclodextrin ring can form hydrogen bonds with guest molecules that have complementary functional groups. physchemres.org These interactions can significantly contribute to the stability and orientation of the guest within the cavity. The formation of hydrogen bonds between the guest and the hydroxyl groups of β-CD has been identified as a key factor in the absorption of guest molecules. physchemres.org

The interplay of these forces determines the specificity and strength of the host-guest interaction.

Role of Polymer Network Architecture in Cooperative Binding

The polymeric nature of EPI-β-CD introduces a level of complexity and functionality beyond that of simple cyclodextrin monomers. The architecture of the polymer network can lead to cooperative binding, where the binding of one guest molecule influences the binding of subsequent guest molecules. mdpi.com

This cooperativity can arise from several factors:

Proximity of Binding Sites: The cross-linked structure brings multiple cyclodextrin cavities into close proximity. This can facilitate the inclusion of large guest molecules that span more than one cavity or the simultaneous binding of multiple guest molecules. Bridged bis(β-cyclodextrin)s, which have two cyclodextrin units connected by a linker, are known to exhibit enhanced binding ability and molecular selectivity due to intramolecular cooperative binding. acs.org

Allosteric Effects: The binding of a guest molecule to one cyclodextrin unit can induce a conformational change in the polymer network that affects the shape or accessibility of neighboring cavities, either enhancing or diminishing their affinity for other guest molecules.

The enhanced performance of EPI-β-CD polymers in applications like increasing the viscosity of certain polymer solutions is attributed to these strong noncovalent, cooperative host-guest interactions. nih.gov

Influence of Guest Molecular Properties (Size, Polarity, Functionality)

The formation and stability of host-guest inclusion complexes between epichlorohydrin-beta-cyclodextrin polymers and guest molecules are governed by a delicate balance of non-covalent interactions. These interactions include hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic forces. nih.govmdpi.comnih.govrsc.org The physicochemical properties of the guest molecule, specifically its size, polarity, and the nature of its functional groups, play a pivotal role in determining the efficiency and strength of the inclusion process.

A fundamental prerequisite for stable complex formation is a good geometric fit between the guest molecule and the beta-cyclodextrin cavity. nih.govrsc.orgepa.gov The internal diameter of the beta-cyclodextrin cavity is approximately 6.0-6.5 Å, which allows it to comfortably accommodate a variety of small organic molecules. Molecules that are significantly larger than the cavity will be excluded, while those that are too small may not establish sufficient van der Waals contacts for stable inclusion. The size and shape complementarity between the host and guest is a key determinant of the binding affinity. epa.gov For instance, studies on the complexation of amino acids with beta-cyclodextrin have shown that the size of the amino acid side chain influences the stability of the inclusion complex. nih.gov

The polarity of the guest molecule is another critical factor. The interior of the beta-cyclodextrin cavity is relatively hydrophobic compared to the hydrophilic exterior. This inherent characteristic drives the inclusion of non-polar molecules or the non-polar moieties of amphiphilic molecules from an aqueous environment into the cavity, a phenomenon primarily driven by the hydrophobic effect. nih.gov The non-polar part of a guest molecule typically resides inside the cyclodextrin cavity, while any polar or charged groups tend to be positioned towards the wider rim of the cavity, where they can interact with the surrounding water molecules or the hydroxyl groups of the cyclodextrin. nih.gov

The presence and positioning of functional groups on the guest molecule can significantly modulate the stability and orientation of the inclusion complex. Functional groups capable of forming hydrogen bonds with the primary or secondary hydroxyl groups located at the rims of the beta-cyclodextrin cavity can substantially enhance the binding affinity. nih.govnih.govacs.org For example, guest molecules containing hydroxyl, amino, or carboxyl groups can engage in specific hydrogen bonding interactions, leading to more stable complexes. The orientation of the guest within the cavity is often a result of maximizing favorable interactions, including both hydrophobic encapsulation and specific functional group interactions. nih.gov

The following table summarizes the influence of guest molecular properties on their interaction with beta-cyclodextrin systems, providing examples of different guest molecules and their observed binding characteristics.

Guest MoleculeMolecular PropertiesObserved Interaction/Binding Affinity with β-CD Systems
Amino Acids (e.g., Glycine (B1666218), Leucine (B10760876), Phenylalanine) Size: Increasing side chain size. Polarity: Varies with side chain. Functionality: Amino and carboxyl groups.Binding is size-dependent; smaller amino acids like glycine can be fully included, while larger ones like leucine and phenylalanine may form exclusion complexes with smaller cyclodextrins but can be included in β-CD. nih.gov The stability of the complex is influenced by the hydrophobic nature of the side chain. rsc.org
Nabumetone Size: Fits well within the β-CD cavity. Polarity: Relatively non-polar butanone group and a more non-polar methyl ester group. Functionality: Ketone and ether groups.The non-polar portion of the molecule is typically located inside the cavity, driven by hydrophobic interactions. The polar butanone group tends to protrude towards the wider rim of the cyclodextrin. nih.gov
Ursolic Acid and Oleanolic Acid Size: Bulky triterpenoid (B12794562) structure. Polarity: Largely hydrophobic with polar carboxyl and hydroxyl groups. Functionality: Carboxyl and hydroxyl groups.These molecules form 1:1 inclusion complexes with β-CD, leading to increased water solubility. The complexation is a spontaneous and favorable process. nih.gov
Carbendazim (B180503) Size: Planar benzimidazole (B57391) structure. Polarity: Low polarity. Functionality: Amine and carbamate (B1207046) groups.Forms a 1:1 inclusion complex with β-CD polymers, leading to a significant increase in its aqueous solubility. The inclusion is confirmed by fluorescence spectroscopy. mdpi.com
Adamantane Derivatives Size: Bulky, rigid cage structure. Polarity: Highly non-polar. Functionality: Can be derivatized with various functional groups (e.g., -OH, -NH2, -COOH).Adamantane is a classic guest for β-CD due to its excellent size and shape complementarity with the cavity, resulting in very stable inclusion complexes. The functional groups can further influence the stability and orientation of the complex. mdpi.com

Supramolecular Polymer Networks and Assemblies

Epichlorohydrin-beta-cyclodextrin polymers are not merely individual polymer chains but can self-assemble into intricate and functional supramolecular structures. These assemblies, which include hydrogels and nanoparticles, are formed and held together by a combination of non-covalent interactions and, in some cases, further chemical cross-linking. The resulting networks possess unique properties that are highly dependent on the architecture of the polymer and the surrounding environmental conditions.

A primary mechanism for the formation of these networks is through host-guest interactions. The beta-cyclodextrin cavities along the polymer backbone can encapsulate guest molecules that possess two or more binding sites, effectively acting as non-covalent cross-linkers between different polymer chains. nsf.govnih.gov This leads to the formation of a three-dimensional network. Alternatively, self-assembly can occur through the association of the cyclodextrin units themselves. rsc.org

Hydrogels are a prominent example of supramolecular assemblies derived from epichlorohydrin-beta-cyclodextrin polymers. acs.orgnih.gov These are three-dimensional, cross-linked polymer networks that can absorb and retain large volumes of water or biological fluids. researchgate.net The cross-linking can be achieved during the synthesis of the polymer by using a high ratio of epichlorohydrin to beta-cyclodextrin, resulting in a water-insoluble polymer. mdpi.com Alternatively, soluble epichlorohydrin-beta-cyclodextrin polymers can be cross-linked in a subsequent step, either chemically or physically. Physical cross-linking through host-guest interactions allows for the formation of stimuli-responsive hydrogels, where the network can be disrupted by a competitive guest or a change in environmental conditions such as temperature or pH. rsc.org

The properties of these supramolecular networks, such as their mechanical strength, swelling capacity, and degradation rate, can be precisely controlled. rsc.org Factors that can be tuned include the molecular weight of the polymer, the density of cyclodextrin units, the degree of cross-linking, and the nature and concentration of any guest molecules present. nsf.govrsc.org This tunability makes epichlorohydrin-beta-cyclodextrin based supramolecular assemblies highly attractive for a range of applications, including in drug delivery, tissue engineering, and for the removal of pollutants from water. biosynth.com

The following table provides an overview of different types of supramolecular assemblies based on epichlorohydrin-beta-cyclodextrin and their key characteristics.

Assembly TypeMethod of FormationKey PropertiesPotential Applications
Insoluble Polymer Beads Cross-linking of β-CD with a high ratio of epichlorohydrin. mdpi.comHigh molecular weight, water-insoluble, porous structure with intact cyclodextrin cavities. biosynth.comRemoval of organic pollutants and heavy metals from water, stationary phase in chromatography. biosynth.com
Hydrogels Chemical cross-linking of β-CD with epichlorohydrin, or physical cross-linking of soluble polymers via host-guest interactions. nih.govacs.orgHigh water absorption capacity, biocompatibility, tunable mechanical properties and degradation rates. researchgate.netrsc.orgControlled drug delivery, tissue engineering scaffolds, absorbents for environmental remediation. acs.orgnih.gov
Supramolecular Polymeric Networks (SPNs) Addition of a linear poly(β-CD) to a polymer with terminal guest molecules (e.g., adamantyl groups). nsf.govForms homogeneous, transparent films after drying. Mechanical properties can be varied by changing the ratio of the components. nsf.govDevelopment of advanced functional materials with tunable properties.
Composite Films Blending of epichlorohydrin-β-CD polymer with other polymers like chitosan (B1678972). mdpi.comImproved solubility of guest molecules, controlled release characteristics, potential for synergistic effects from the combined polymers. mdpi.comControlled release of active agents, for example, in agriculture for plant protection. mdpi.com

Functionalization Strategies for Epichlorohydrin Beta Cyclodextrin Polymers

Surface Modification and Derivatization Techniques

The hydroxyl groups on the surface of the EPI-β-CD polymer serve as active sites for various chemical modifications and derivatization reactions. researchgate.net These modifications are undertaken to introduce new functional groups, thereby tailoring the polymer's properties for specific applications. Common derivatization strategies involve reactions such as carboxymethylation, amination, and the introduction of sulfonyl groups. mdpi.com For instance, carboxymethylated EPI-β-CD polymers have been synthesized to introduce carboxylate groups, which can then be used for further reactions, such as condensation with histidine or carnosine. researchgate.net

Another approach to modifying the polymer is through "click chemistry," which offers a highly efficient and specific method for functionalization. This can involve the introduction of azido (B1232118) groups into the polymer, which are then reduced to amino groups. These amino groups can subsequently be coupled with other molecules, such as fluorescent dyes. beilstein-journals.orgnih.gov The degree of crosslinking and the nature of the functional groups introduced can significantly influence the polymer's solubility, swelling behavior, and interaction with guest molecules. mdpi.com

Introduction of Ionic Functional Groups

Introducing ionic functional groups onto the EPI-β-CD polymer backbone can significantly alter its properties and expand its applications, particularly in areas like water treatment and drug delivery. This can be achieved by incorporating charged moieties, creating either anionic or cationic polymers. biosynth.com

Anionic Functionalization: Carboxylate groups are commonly introduced to create anionic polymers. This is often achieved by reacting the EPI-β-CD polymer with reagents like monochloroacetic acid under alkaline conditions to yield carboxymethyl-β-cyclodextrin polymers. These anionic polymers have shown utility in various applications.

Cationic Functionalization: To create cationic polymers, quaternary ammonium (B1175870) groups can be introduced. For example, reacting EPI-β-CD with glycidyl (B131873) trimethylammonium chloride results in a polymer with a positive charge. Nanosized quaternary ammonium β-CD polymers have been developed and have shown potential as drug delivery carriers. nih.gov

The introduction of these ionic groups can enhance the polymer's interaction with charged molecules through electrostatic forces, in addition to the inclusion complex formation within the cyclodextrin (B1172386) cavity. biosynth.com This dual functionality is particularly advantageous for applications requiring selective binding and removal of specific substances.

Composite Materials Development with Other Macromolecular Supports

To further enhance the properties and applicability of EPI-β-CD polymers, they are often integrated with other macromolecular supports to create composite materials. These composites combine the unique properties of each component, leading to synergistic effects.

EPI-β-CD polymers have been successfully integrated with chitosan (B1678972), a naturally occurring polysaccharide, to form composite films and nanoparticles. mdpi.comnih.govresearchgate.net Chitosan is known for its biocompatibility and film-forming ability. mdpi.com The preparation of these composites often involves dissolving chitosan in an acidic solution and then incorporating the EPI-β-CD polymer or its guest complexes. nih.gov The resulting composite materials can exhibit controlled release properties. mdpi.comnih.gov For instance, a composite film of chitosan and EPI-β-CD has been developed as a controlled-release system for the fungicide carbendazim (B180503). mdpi.comresearchgate.net

Furthermore, EPI-β-CD has been grafted onto carboxymethyl chitosan to create nanoparticles. nih.gov This combination leverages the properties of both the cyclodextrin polymer and the modified polysaccharide to create stable nanostructures. nih.gov Beyond chitosan, other polysaccharides can also be used to form composites with EPI-β-CD, broadening the scope of potential applications. mdpi.comresearchgate.net

Table 1: Examples of EPI-β-CD and Polysaccharide Composites
PolysaccharideComposite FormKey FindingReference
ChitosanComposite FilmDemonstrated controlled release of carbendazim. mdpi.comnih.gov
Carboxymethyl ChitosanNanoparticlesImproved the stability of cyanidin-3-glucoside. nih.gov

The hybridization of EPI-β-CD polymers with nanomaterials like graphene oxide (GO) and magnetic nanoparticles has led to the development of advanced composite materials with enhanced functionalities.

Graphene Oxide Composites: Water-insoluble nanocomposites of EPI-β-CD and GO have been synthesized through a one-pot polymerization process. researchgate.netchemicalpapers.com In this method, the polycondensation of β-cyclodextrin with epichlorohydrin (B41342) occurs in an aqueous suspension of GO. chemicalpapers.com These composites combine the large surface area of graphene oxide with the inclusion capabilities of the cyclodextrin polymer. researchgate.net The resulting materials have shown increased adsorption capacity for certain pollutants compared to the individual components. chemicalpapers.comresearcher.life For example, a reduced graphene oxide-functionalized EPI-β-CD composite has been synthesized for the treatment of phenolic wastewater. nih.govresearchgate.net

Magnetic Nanoparticle Composites: EPI-β-CD polymers can be immobilized on magnetic nanoparticles, such as those made of iron oxide (Fe3O4), to create magnetically separable adsorbents. These composites are particularly useful in water treatment applications as they can be easily removed from the solution using a magnetic field. For instance, iron-doped carboxymethylchitosan nanocomposites cross-linked with epichlorohydrin have been prepared for the removal of arsenic from aqueous solutions. ijcce.ac.ir

Table 2: Adsorption Properties of EPI-β-CD/Graphene Oxide Composites
PollutantAdsorbentKey FindingReference
Phenolic PollutantsRGO-βCD-ECHEfficient adsorbent for treating phenolic pollutants from wastewater. nih.gov
Methylene (B1212753) BlueCDP-ECH/GOIncreased GO content resulted in increased adsorption capacity. chemicalpapers.com
Malachite GreenRGO-βCD-ECHHigh maximum sorption capacity of 902.125 mg/g. researchgate.net

EPI-β-CD polymers can serve as building blocks for the formation of supramolecular hydrogels. These are three-dimensional networks held together by non-covalent interactions, such as host-guest complexation. nih.govrsc.org This allows for properties like self-healing. nih.govmdpi.com

One notable example is the development of polydopamine-β-cyclodextrin-epichlorohydrin (PDA-β-CD-EP) supramolecular hydrogels. acs.org These can be prepared through a one-pot polymerization method. acs.org The resulting hydrogel exhibits selective adsorption properties. acs.org The formation of these hydrogels is often driven by host-guest interactions between different components within the polymer network. For instance, hydrogels can be formed through the interaction of polymers bearing cholic acid and β-cyclodextrin pendants. researchgate.net Cationic β-cyclodextrin oligomers crosslinked with epichlorohydrin have also been modified to create self-healing hydrogels. nih.govresearchgate.net

The ability to form hydrogels with tunable properties makes EPI-β-CD a valuable component in the development of materials for biomedical applications, such as drug delivery and tissue engineering. rsc.orgnih.govresearchgate.net

Fluorescent Labeling and Chemosensor Development

The introduction of fluorescent tags into EPI-β-CD polymers enhances their spectroscopic properties, enabling their use as chemosensors and for biological imaging. beilstein-journals.orgnih.govresearchgate.net Several strategies have been developed for the fluorescent labeling of these polymers.

One common method involves a multi-step synthesis where azido groups are first introduced into the polymer, followed by their reduction to amino groups. beilstein-journals.orgnih.gov These amino groups are then coupled with a fluorescent dye, such as rhodamine or fluorescein. beilstein-journals.orgnih.gov An alternative strategy involves the functionalization of the β-cyclodextrin monomer with the fluorescent tag before the polymerization with epichlorohydrin. beilstein-journals.orgnih.gov Various fluorescent compounds, including rhodamine, fluorescein, nitrobenzofuran, and coumarin, have been successfully incorporated into EPI-β-CD polymers. beilstein-journals.orgnih.govbeilstein-journals.org

The resulting fluorescent polymers can be used to detect the presence of specific molecules through changes in their fluorescence emission. The inclusion of a guest molecule within the cyclodextrin cavity can alter the microenvironment of the nearby fluorophore, leading to a detectable spectroscopic signal. For example, a 2-naphthol-containing β-CD-epichlorohydrin copolymer has been studied for its fluorescent properties. beilstein-journals.orgnih.gov These labeled polymers are highly water-soluble and can be used in various applications, including fluorescent microscopy and the study of host-guest complexation. cyclolab.hu

Table 3: Fluorescently Labeled EPI-β-CD Polymers
FluorophoreLabeling StrategyPotential ApplicationReference
RhodaminePost-polymerization modification (azide-amine coupling)Fluorescent microscopy, host-guest complexation beilstein-journals.orgcyclolab.hu
FluoresceinPost-polymerization modification (azide-amine coupling)Chemosensor, biological visualization beilstein-journals.orgnih.gov
NitrobenzofuranPre- or post-polymerization modificationChemosensor beilstein-journals.orgnih.gov
CoumarinPre- or post-polymerization modificationChemosensor beilstein-journals.orgnih.gov

Molecular Imprinting Technologies for Selective Binding

Molecular imprinting is a sophisticated technique used to create polymers with predetermined selectivity for a specific target molecule, known as the template. In the context of epichlorohydrin-beta-cyclodextrin (EPI-β-CD) polymers, this technology harnesses the unique inclusion capabilities of β-cyclodextrin cavities and combines them with the structural stability of the cross-linked polymer network to generate highly specific binding sites.

The process of creating molecularly imprinted EPI-β-CD polymers involves the polymerization of β-cyclodextrin with epichlorohydrin in the presence of a template molecule. The template molecule, through non-covalent interactions (such as hydrogen bonding, hydrophobic interactions, and van der Waals forces), organizes the functional groups of the β-cyclodextrin and the growing polymer chains around itself. After polymerization, the template is removed, leaving behind cavities within the polymer matrix that are complementary in size, shape, and chemical functionality to the template. These tailored cavities are the basis for the polymer's selective recognition capabilities.

The selectivity of these molecularly imprinted polymers (MIPs) is a significant advantage, allowing for the specific capture of target molecules from complex mixtures. This is a notable improvement over non-imprinted polymers (NIPs), which lack these specific recognition sites and exhibit lower binding affinity and selectivity. The effectiveness of the imprinting process is often quantified by the imprinting factor (IF), which is the ratio of the binding capacity of the MIP to that of the NIP for the template molecule.

Research has demonstrated the successful application of molecular imprinting with EPI-β-CD polymers for the selective binding of various organic molecules. For instance, toluene-imprinted EPI-β-CD polymers have been synthesized and their adsorption properties studied with phenolic compounds. In one study, the monolayer adsorption capacity (Q_m) for p-nitrophenol (PNP) was significantly higher for the templated polymer compared to the non-templated polymer, demonstrating the effectiveness of the imprinting process. nih.gov Similarly, creatinine-imprinted poly(β-cyclodextrin) cross-linked with epichlorohydrin has shown specific adsorption abilities for creatinine (B1669602), a key biomarker for renal function. researchgate.net The molar ratio of the monomer (β-cyclodextrin) to the template (creatinine) was found to be a critical parameter in achieving high specific adsorption. researchgate.net

The binding characteristics of these imprinted polymers are influenced by several factors, including the nature of the template molecule, the degree of cross-linking, and the experimental conditions such as pH and temperature. The cooperative effects of the inclusion interaction within the β-cyclodextrin cavity and the shape-selective recognition of the imprinted sites contribute to the high specificity of these materials.

Template Molecule Polymer System Adsorption Capacity (Q_m) Imprinting Factor (IF) Key Findings
p-NitrophenolToluene-imprinted EPI-β-CD0.26-0.62 mmol/g>1The templated polymer showed a higher adsorption capacity for p-nitrophenol compared to the non-templated polymer. nih.gov
CreatinineCreatinine-imprinted EPI-β-CD5.98 ± 0.53 mg/g-The polymer demonstrated superior binding for creatinine over its structural analogs, highlighting specific recognition. researchgate.net
Bilirubin (B190676)Bilirubin-imprinted β-CD--The imprinted polymer was able to bind bilirubin specifically and reversibly, showing potential for clinical applications. researchgate.net

This table presents selected research findings on molecularly imprinted EPI-β-CD and related β-cyclodextrin polymers. The specific experimental conditions for each study may vary.

Chelation and Complexation with Metal Ions via Grafted Ligands

The inherent structure of epichlorohydrin-beta-cyclodextrin (EPI-β-CD) polymers, rich in hydroxyl groups, provides a foundational platform for the chelation and complexation of metal ions. This capability can be significantly enhanced by grafting specific chelating ligands onto the polymer backbone. These grafted ligands introduce functional groups with a strong affinity for metal ions, transforming the EPI-β-CD polymer into a highly effective sorbent for heavy metal removal from aqueous solutions.

The process of functionalization typically involves chemical modification of the hydroxyl groups on the β-cyclodextrin units within the polymer network. A variety of chelating ligands can be introduced, including but not limited to, amines, carboxylic acids, and sulfur-containing groups. The choice of ligand determines the polymer's selectivity towards specific metal ions. For example, ligands with soft donor atoms like sulfur are effective in binding soft metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺), while ligands with hard donor atoms like oxygen have a higher affinity for hard metal ions.

One notable example is the synthesis of a thiourea-functionalized β-cyclodextrin-epichlorohydrin polymer. This modification introduces sulfur and nitrogen donor atoms, which significantly enhance the polymer's ability to adsorb heavy metal ions. Research has shown that such a polymer can effectively remove Pb(II) and Cd(II) from wastewater, with the selectivity order being Pb²⁺ > Cd²⁺. researchgate.net The maximum adsorption capacities were reported to be 285.126 mg/g for Pb²⁺ and 126.58 mg/g for Cd²⁺. researchgate.net

Another approach involves the grafting of polyamines or the introduction of carboxyl groups. For instance, carboxymethyl-β-cyclodextrin, when cross-linked, can efficiently remove heavy metals through chelation. The stability of the metal-polymer complex is a crucial factor and is often quantified by the stability constant (log K). While specific stability constants for metal complexes with ligand-grafted EPI-β-CD polymers are not always readily available in the literature, the principles of coordination chemistry and data from analogous systems, such as metal-EDTA complexes, provide a framework for understanding the strength of these interactions. ethz.chlaboratorynotes.com

The adsorption capacity and selectivity of these functionalized polymers are influenced by factors such as the pH of the solution, the initial metal ion concentration, and the contact time. The pH, in particular, plays a critical role as it affects both the surface charge of the adsorbent and the speciation of the metal ions in the solution.

Grafted Ligand Target Metal Ion(s) Maximum Adsorption Capacity (q_max) Key Findings
Thiourea (B124793)Pb(II), Cd(II)285.126 mg/g (Pb²⁺), 126.58 mg/g (Cd²⁺)The functionalized polymer showed high efficiency and selectivity for the removal of lead and cadmium from wastewater. researchgate.net
Triazinyl groupsPb(II), Cu(II), Zn(II), Co(II)105.38 mg/g (Pb²⁺), 58.44 mg/g (Cu²⁺), 51.30 mg/g (Zn²⁺), 33.33 mg/g (Co²⁺)The grafted triazinyl groups on β-cyclodextrin modified magnetic nanoparticles significantly improved the adsorption capacity for various heavy metal ions. rsc.org
Carboxymethyl groupsCu(II), Pb(II), Cd(II)158.12 mg/g (Cu²⁺), 393.56 mg/g (Pb²⁺), 290.12 mg/g (Cd²⁺)A functionalized cyclodextrin/carboxymethyl cellulose (B213188) hydrogel demonstrated high adsorption capacities for heavy metal ions. nih.gov

This table summarizes research findings on the chelation of metal ions by functionalized β-cyclodextrin polymers. The specific polymer backbone and experimental conditions may differ between studies.

Environmental Remediation Applications of Epichlorohydrin Beta Cyclodextrin Polymers

Adsorption of Organic Pollutants from Aqueous Solutions

Epichlorohydrin (B41342) beta-cyclodextrin (B164692) polymers are effective adsorbents for a variety of organic pollutants due to the hydrophobic inner cavity of the β-CD units, which can encapsulate nonpolar guest molecules. researchgate.net The crosslinked structure provides a high surface area and a porous, sponge-like matrix, enhancing the adsorption capacity. journalcsij.com The adsorption process often involves a combination of host-guest interactions and physical adsorption, with the pseudo-second-order kinetic model frequently describing the adsorption process, indicating that chemisorption is a rate-controlling step. nih.govdntb.gov.uacyclodextrinnews.com

Removal of Dyes (e.g., Azo Dyes)

Water-insoluble β-CD-epichlorohydrin polymers have shown significant efficacy in removing dyes, such as azo dyes, from aqueous solutions. nih.govmdpi.com The adsorption mechanism is attributed to the formation of inclusion complexes between the dye molecules and the cyclodextrin (B1172386) cavities within the polymer network. nih.gov

In a study involving the azo dye Direct Red 83:1, a β-CD-epichlorohydrin polymer demonstrated a high removal efficiency of approximately 90%. nih.govdntb.gov.ua The adsorption process was found to follow the pseudo-second-order kinetic model, suggesting chemisorption as the controlling mechanism. nih.govdntb.gov.ua The Freundlich isotherm model provided the best fit for the experimental data, indicating that adsorption occurs on a heterogeneous surface. nih.govdntb.gov.ua The maximum adsorption capacity (qmax) was noted to be six times higher for the β-CD-epichlorohydrin polymer compared to other tested adsorbents. nih.govdntb.gov.ua

Another study focusing on the removal of the same azo dye, Direct Red 83:1, using a magnetic β-CD-epichlorohydrin polymer, found a maximum adsorption capacity of 32.0 mg/g. mdpi.com This research also highlighted the reusability of the polymer, with only a 10% decline in adsorption capacity after six regeneration cycles. mdpi.com

The table below summarizes key findings from studies on the removal of azo dyes using epichlorohydrin beta-cyclodextrin polymers.

DyePolymer TypeAdsorption Capacity (qmax)Kinetic ModelIsotherm ModelRemoval EfficiencyReference
Direct Red 83:1β-CD-Epichlorohydrin6x higher than other adsorbentsPseudo-second-orderFreundlich~90% nih.govdntb.gov.ua
Direct Red 83:1Magnetic β-CD-Epichlorohydrin32.0 mg/gPseudo-second-orderFreundlich- mdpi.com
4-aminoazobenzenePCL/PCD composite fibers24.1 mg/g--- nih.gov

Sorption of Pesticides and Herbicides

Epichlorohydrin-crosslinked β-cyclodextrin polymers have been investigated for their potential to remove pesticides from water. These polymers can effectively reduce pesticide concentrations to environmentally acceptable levels. researchgate.net The primary mechanism for this removal is the formation of host-guest inclusion complexes between the pesticide molecules and the cyclodextrin cavities within the polymer structure. researchgate.net

Research has shown that these polymers can be utilized for the removal of various pesticides, with the sorption mechanism generally being chemisorption. researchgate.net The efficiency of the removal is influenced by the degree of crosslinking of the polymer, which affects its swelling and, consequently, the accessibility of the cyclodextrin cavities to the pesticide molecules. researchgate.net

In one application, a composite film of chitosan (B1678972) and β-cyclodextrin-epichlorohydrin polymer was developed for the controlled release of the fungicide carbendazim (B180503). mdpi.com This indicates the polymer's ability to encapsulate and subsequently release pesticide molecules, a principle that also governs its capacity for sorption from aqueous solutions. mdpi.com The formation of an inclusion complex between carbendazim and the β-CD-epichlorohydrin polymer was confirmed by an increase in fluorescence intensity. mdpi.com

Further studies have highlighted the use of these polymers in packed columns to capture organic contaminants, including pesticides, from flowing water, demonstrating their practical application in water treatment scenarios. researchgate.net

Extraction of Endocrine Disrupting Chemicals (e.g., Bisphenol S)

This compound polymers (β-CDP) have been synthesized and utilized as effective adsorbents for the removal of endocrine-disrupting chemicals like Bisphenol S (BPS) from aqueous solutions. hjkxyj.org.cn These polymers offer a promising solution for mitigating water pollution caused by such compounds, which can have estrogenic effects. hjkxyj.org.cn

A study investigating the adsorption of BPS onto β-CDP found that the process is efficient, with an adsorption capacity reaching 69.7 mg/g under optimized conditions (t=60 min, pH=5.4, C0=100 mg/L, m=0.05 g, V=50 mL, and T=298 K). hjkxyj.org.cn The adsorption kinetics were best described by the pseudo-second-order model, indicating that chemisorption is the rate-limiting step. hjkxyj.org.cn The Langmuir adsorption model also provided a good fit, suggesting that the adsorption occurs as a monolayer on the polymer surface. hjkxyj.org.cn The study concluded that the adsorption process is exothermic, with lower temperatures favoring removal. hjkxyj.org.cn

Furthermore, nanocellulose modified with poly-β-cyclodextrin (p-βCD) using epichlorohydrin as a cross-linker has been developed as a highly efficient adsorbent for removing endocrine disruptors. hapres.comhapres.com This modified adsorbent demonstrated significant removal efficiencies for various endocrine-disrupting chemicals, as detailed in the table below. hapres.com The adsorption process in this case also followed Langmuir adsorption kinetics, indicative of monolayer adsorption on a homogeneous surface. hapres.com

Endocrine DisruptorAdsorbentMaximum Removal PercentageAdsorption KineticsReference
Bisphenol S (BPS)Nanocellulose-poly-β-cyclodextrin28%Langmuir hapres.com
Triclosan (TCS)Nanocellulose-poly-β-cyclodextrin74%Langmuir hapres.com
2,4,6-trichlorophenol (TCP)Nanocellulose-poly-β-cyclodextrin58%Langmuir hapres.com
Bisphenol S (BPS)β-Cyclodextrin/epichlorohydrin polymer69.7% (adsorption rate)Pseudo-second-order, Langmuir hjkxyj.org.cn

Elimination of Volatile Organic Compounds

While specific studies focusing solely on the elimination of a broad range of volatile organic compounds (VOCs) by this compound were not prevalent in the provided search results, the underlying principles of adsorption suggest its potential in this area. The hydrophobic cavity of the beta-cyclodextrin molecule is well-suited to encapsulate non-polar organic molecules, which is a characteristic of many VOCs.

Research has demonstrated the effectiveness of β-cyclodextrin epichlorohydrin copolymers as a solid-phase extraction (SPE) adsorbent for aromatic compounds in water samples. researchgate.net The polymer, synthesized by co-polymerization of β-CD and epichlorohydrin, can quantitatively extract non-ionized aromatic compounds. researchgate.net This method shows high extraction efficiency, with recoveries between 90% and 101% for aromatic compounds at concentrations of 0.02–1.67 ppm. researchgate.net

Furthermore, a novel composite of reduced graphene oxide-functionalized beta-cyclodextrin epichlorohydrin polymer has been synthesized for treating phenolic wastewater. nih.gov This adsorbent showed high maximum uptake for phenolic pollutants such as 2,4-dichlorophenol (B122985) (702.853 mg/g), phenol (B47542) (659.475 mg/g), and 2-chlorophenol (B165306) (674.155 mg/g). nih.gov The adsorption kinetics followed the pseudo-second-order model. nih.gov

These findings with aromatic and phenolic compounds, which can be volatile, indicate the high potential of this compound polymers for the removal of VOCs from aqueous environments.

Sequestration of Heavy Metal Ions

Insoluble polymers of β-cyclodextrin crosslinked with epichlorohydrin have demonstrated potential as effective biosorbents for the treatment of wastewater contaminated with heavy metal ions. researchgate.net The hydroxyl groups located on the edges of the cyclodextrin torus can act as binding sites for metal ions. researchgate.net The crosslinking with epichlorohydrin creates a stable, insoluble network that enhances the structural integrity and adsorption capabilities of the material. researchgate.net

These polymers have been successfully employed for the removal of various heavy metal ions from aqueous solutions. For instance, a novel crosslinked water-insoluble β-cyclodextrin polymer synthesized with thiourea (B124793) and epichlorohydrin was used for the removal of lead(II) and cadmium(II) ions. researchgate.net Similarly, β-cyclodextrin polymer/clay nanocomposites have shown enhanced removal capacity for Co(II), Cu(II), and Zn(II) ions compared to the polymer alone, with a selectivity order of Zn(II) > Cu(II) > Co(II). researchgate.net

The adsorption process is often rapid, with a significant amount of metal ion removal occurring within a short period. For example, β-CD/PVDF composite films showed a continuous increase in Cu(II) adsorption efficiency, reaching equilibrium gradually due to the abundance of active sites on the film surface. researchgate.net

Cobalt Removal Studies

This compound polymers have been specifically functionalized to enhance their capability for cobalt removal. In one study, the polymer was functionalized with 1-(2-pyridylazo)-2-naphthol (B213148) (PAN). jfda-online.comresearchgate.net This modification allows for the determination of cobalt through direct polymer phase spectrophotometry, where cobalt(II) ions are included or adsorbed by the polymer, forming a cobalt-PAN complex. jfda-online.comresearchgate.net

The complex formed within the polymer phase has a maximum absorbance at 573 nm, and the method is effective for a cobalt concentration range of 0.04-0.36 μg/mL. jfda-online.comresearchgate.net This technique has been successfully applied to determine cobalt levels in food samples, with satisfactory recovery rates ranging from 95.8% to 103.7%. jfda-online.comresearchgate.net

Another study investigated the use of β-cyclodextrin-epichlorohydrin-thiourea (β-CD-ECH-TU) polymer/clay nanocomposites for the removal of several heavy metals, including cobalt(II). researchgate.net The results indicated that these nanocomposites had a higher removal capacity for Co(II) ions compared to the β-CD-ECH polymer alone. researchgate.net

The following table summarizes the findings related to cobalt removal using modified this compound polymers.

Polymer TypeApplicationKey FindingsReference
β-CDEP functionalized with PANDetermination of CobaltWorking range of 0.04-0.36 μg/mL; Recoveries of 95.8-103.7% jfda-online.comresearchgate.net
β-CD-ECH-TU polymer/clay nanocompositeRemoval of Cobalt(II)Higher removal capacity than β-CD-ECH polymer alone researchgate.net

Copper Ion Adsorption

Insoluble polymers of beta-cyclodextrin cross-linked with epichlorohydrin have demonstrated significant potential for the removal of copper (Cu2+) ions from aqueous solutions. nih.gov This application is crucial for addressing water pollution caused by heavy metals. The effectiveness of this polymer, referred to as β-CDP, has been evaluated under various experimental conditions, including pH, ionic strength, contact time, and temperature, using batch methods. researchgate.net

Research indicates that the adsorption of Cu2+ by the this compound polymer is most effective at a pH of 6.0. nih.govresearchgate.net The maximum adsorption capacity has been reported to be as high as 111.11 mg of copper per gram of the polymer, a value significantly greater than that of many other existing sorption technologies. nih.govresearchgate.net The strong performance of this polymer is attributed to its high swelling capacity and the presence of flexible chelating groups, which provide numerous active sites for adsorption. researchgate.net Furthermore, the material is noted for its good recyclability, making it a promising and novel technology for remediating copper-contaminated water. nih.govresearchgate.net

The mechanism of copper ion binding to the polymer has been investigated using advanced analytical techniques such as Fourier transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM). nih.gov These studies help to elucidate the interactions between the copper ions and the polymer structure.

Water and Wastewater Treatment Processes

This compound polymers are versatile materials in water and wastewater treatment due to their ability to remove a variety of pollutants. These polymers are synthesized by cross-linking β-cyclodextrin with epichlorohydrin, resulting in a water-insoluble network with a high capacity for adsorbing contaminants. researchgate.net

This compound polymers are effective in detoxifying aqueous effluents by removing harmful organic and inorganic pollutants. researchgate.net These polymers can encapsulate pollutants within the cyclodextrin cavities or adsorb them onto the polymer network, thereby reducing their concentration in the water. researchgate.net The use of these polymers is considered an environmentally friendly and economically advantageous method for treating industrial effluents. mdpi.com

A significant application of this compound polymers is in the removal of dyes from textile industry wastewater. mdpi.com For example, these polymers have shown high efficiency, close to 90%, in removing the azo dye Direct Red 83:1 from aqueous solutions. mdpi.com The adsorption process is a cost-effective and simple method for dye removal compared to other techniques like oxidation or coagulation. researchgate.net The effectiveness of the polymer is influenced by factors such as the adsorbent dosage, pH of the solution, and initial dye concentration. mdpi.com

Beyond removal of pollutants, these polymers can be used for the concentration and purification of solutions. The selective adsorption properties of the this compound polymer allow for the separation of target molecules from a solution. This can be particularly useful in various industrial processes where the recovery and purification of valuable compounds are necessary.

Adsorption Kinetics and Thermodynamic Modeling

To understand the efficiency and mechanism of the adsorption process by this compound polymers, kinetic and thermodynamic models are applied to experimental data.

The kinetics of adsorption processes are often analyzed using pseudo-first-order and pseudo-second-order models. mdpi.comncsu.edu The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. youtube.com The pseudo-second-order model, on the other hand, assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.edu

In the case of copper ion adsorption by this compound polymer, studies have shown that the process is best described by the pseudo-second-order kinetic model. nih.govresearchgate.net This suggests that the rate-limiting step is the chemical interaction between the copper ions and the active sites of the polymer. Similarly, the adsorption of the dye Direct Red 83:1 onto this polymer also fits the pseudo-second-order model well, indicating that chemisorption is the controlling mechanism. mdpi.com

The fit of these models is typically evaluated by comparing the correlation coefficients (R²) obtained from plotting the experimental data. A higher R² value indicates a better fit of the model to the data.

Table of Adsorption Kinetic Model Parameters for Pollutant Removal by this compound Polymer

PollutantKinetic Modelqe (exp) (mg/g)qe (cal) (mg/g)k2 (g/mg·min)Reference
Copper (Cu2+)Pseudo-Second-Order--->0.99 nih.gov
Direct Red 83:1Pseudo-Second-Order--->0.99 mdpi.com

Isotherm Models (e.g., Langmuir, Freundlich, Temkin)

The adsorption behavior of pollutants onto EPI-β-CD polymers is often analyzed using isotherm models to understand the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. The Langmuir, Freundlich, and Temkin models are commonly employed to describe these interactions.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net This model is particularly suitable when the primary adsorption mechanism is the formation of inclusion complexes within the cyclodextrin cavities. nih.gov For instance, in the adsorption of aromatic molecules, a simple Langmuir isotherm can accurately fit the experimental data when the sorption is governed by inclusion within the β-cyclodextrin moieties. nih.gov

The Freundlich isotherm , an empirical model, is used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. researchgate.net This model often provides a better fit for the adsorption of certain pollutants onto EPI-β-CD polymers, indicating that the adsorption process occurs on a heterogeneous surface. nih.govunisalento.it For example, in the case of the azo dye Direct Red 83:1, the Freundlich model showed the best correlation, suggesting that both physical and chemical processes are involved on a varied surface. mdpi.com This heterogeneity arises from the complex structure of the polymer, which includes not only the cyclodextrin cavities but also the cross-linked polymer network itself. researchgate.net

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. wseas.org This model has also been used to evaluate the adsorption of pollutants onto EPI-β-CD polymers, providing insights into the heat of sorption. nih.gov

Table 1: Adsorption Isotherm Model Parameters for Pollutant Removal by EPI-β-CD Polymers This table is interactive. You can sort and filter the data.

Pollutant Isotherm Model Key Parameters Research Finding Reference
Aromatic Molecules Langmuir q_max (max adsorption capacity), K_L (Langmuir constant) When sorption is governed by inclusion within the cyclodextrin moieties, a simple Langmuir isotherm fits the data properly. nih.gov
Phenol Freundlich K_F (Freundlich constant), n (adsorption intensity) The Freundlich equation is appropriate as the interaction with beta-cyclodextrin is less specific than that of 1-naphthol. nih.gov
Direct Red 83:1 Freundlich R^2 (determination coefficient) According to the determination coefficient (R²), Freundlich gave the best results, indicating adsorption on heterogeneous surfaces. nih.govunisalento.it
Direct Red 83:1 Langmuir q_max (max adsorption capacity) The maximum adsorption capacity for β-CDs-EPI (107.5 mg/g) was six times higher than for HP-β-CDs-EPI (18.2 mg/g). mdpi.com
p-Nitrophenol BET Isotherm Surface Area, Sorption Capacity, Isosteric Heats Removal efficiencies strongly depend on sorption conditions like pH, temperature, and the relative amounts of sorbent and dye. researchgate.net

Thermodynamic Parameters (e.g., Gibbs Free Energy)

Thermodynamic studies are crucial for determining the spontaneity and nature of the adsorption process. Key parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes are calculated to understand the driving forces behind the adsorption.

A negative value of Gibbs free energy (ΔG°) indicates that the adsorption process is spontaneous. For the inclusion of various guest molecules into β-cyclodextrin, negative ΔG° values confirm the feasibility of the process. conicet.gov.ar For example, the encapsulation of propolis components in β-cyclodextrin was found to be a spontaneous process with a ΔG° of -12.8 kJ mol⁻¹. conicet.gov.ar

The enthalpy change (ΔH°) provides information about whether the process is exothermic (negative ΔH°) or endothermic (positive ΔH°). An exothermic process is favored at lower temperatures, while an endothermic process is favored at higher temperatures. The inclusion of propolis components into β-cyclodextrin was found to be an exothermic process (ΔH° = -22 kJ mol⁻¹), suggesting it is mainly enthalpy-driven. conicet.gov.ar In contrast, some adsorption processes onto modified β-cyclodextrin adsorbents have been reported as endothermic in the initial stages. physchemres.org

The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption. A positive ΔS° suggests increased disorder, often due to the release of water molecules from the adsorbent surface and the adsorbate, while a negative ΔS° indicates a decrease in randomness. conicet.gov.ar

Table 2: Thermodynamic Parameters for Adsorption by β-Cyclodextrin Polymers This table is interactive. You can sort and filter the data.

Guest Molecule ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Finding Reference
Propolis Components -12.8 -22 -32 The inclusion process is spontaneous and exothermic, mainly driven by enthalpy. conicet.gov.ar
p-Nitrophenol - -24.5 to -13.6 - The isosteric heats of sorption indicate an exothermic process. researchgate.net
Water (Polymorph III Hydration) -5.9 (step 1), -3.0 (step 2) - - The negative Gibbs energy indicates a spontaneous hydration process. preprints.org

Elucidation of Adsorption Mechanisms

The removal of pollutants by EPI-β-CD polymers is not governed by a single mechanism but rather a combination of processes. The unique structure of the polymer allows for multiple types of interactions with contaminant molecules.

Host-Guest Inclusion Complexes

The primary and most well-known adsorption mechanism for cyclodextrin-based materials is the formation of host-guest inclusion complexes . rsc.orgrsc.org The hydrophobic inner cavity of the β-cyclodextrin molecule can encapsulate a wide variety of organic pollutants, particularly those with appropriate size and hydrophobicity. researchgate.netrsc.org This encapsulation is a dimensional fit between the host cavity and the guest molecule, driven by noncovalent interactions. rsc.org The formation of these complexes is a key factor in the high selectivity of EPI-β-CD polymers. researchgate.net Studies have shown that 1:1 host-guest complexes are the most common, though other stoichiometries are possible. rsc.orgrsc.orgnih.gov The driving forces for complex formation include van der Waals forces and hydrophobic interactions. nih.gov

Physical Adsorption Mechanisms

Beyond inclusion complexation, physical adsorption onto the polymer surface plays a significant role. researchgate.net This can occur on the external surface of the polymer and within the secondary cavities created by the cross-linking network. researchgate.net The driving forces for physical adsorption include hydrophobic interactions and van der Waals forces. rsc.org For some pollutants, the interaction with the polymer network may be less specific than the inclusion within the cyclodextrin cavity, leading to a more generalized physical adsorption. nih.gov

Electrostatic Interactions

Electrostatic interactions can also contribute to the adsorption process, especially when dealing with charged pollutants or when the EPI-β-CD polymer is functionalized with charged groups. rsc.org For example, the introduction of sulfonate groups (-SO3H) onto a porous β-cyclodextrin polymer can introduce strong electrostatic interactions with cationic organic micropollutants. nih.gov These interactions, along with hydrogen bonding, can significantly enhance the adsorption capacity for certain types of pollutants. nih.gov

Pore Diffusion and Surface Heterogeneity

The adsorption process is also influenced by mass transfer limitations, such as pore diffusion . researchgate.net The porous structure of the EPI-β-CD polymer means that pollutant molecules must diffuse through the pores to reach the active adsorption sites. researchgate.net Studies have shown that intraparticle diffusion is often involved in the adsorption process, but it is typically not the sole rate-limiting step. researchgate.net The surface heterogeneity of the polymer, with its random distribution of cavity shapes and sizes, also plays a crucial role. researchgate.net This heterogeneity, as indicated by the applicability of the Freundlich isotherm model, means that adsorption occurs on a variety of sites with different energy levels. nih.govunisalento.itmdpi.com

Regeneration and Reusability Studies of Adsorbent Materials

The economic viability and environmental sustainability of using epichlorohydrin-crosslinked beta-cyclodextrin (EPI-β-CD) polymers for the removal of pollutants from aqueous solutions are significantly enhanced by the ability to regenerate and reuse these adsorbent materials. The reversible nature of the host-guest interactions between the β-cyclodextrin (β-CD) cavity and organic pollutants, as well as the potential for reversing surface-level interactions, allows for the desorption of contaminants and the restoration of the adsorbent's capacity. researchgate.net

The regeneration of EPI-β-CD polymers can be achieved through various methods, with the choice of technique largely dependent on the nature of the adsorbed pollutant. Common regeneration strategies include solvent washing, pH adjustment, and thermal treatment. For instance, organic molecules encapsulated within the cyclodextrin cavities can often be displaced by washing the polymer with a suitable organic solvent, such as methanol (B129727) or ethanol. Changes in the pH of the washing solution can also be effective, particularly for pollutants that are ionizable, as this can alter the electrostatic interactions between the adsorbent and the adsorbate.

Numerous studies have demonstrated the excellent reusability of EPI-β-CD polymers over multiple adsorption-desorption cycles. This high level of reusability is a key advantage, as it reduces operational costs and minimizes the generation of secondary waste. researchgate.net The chemical stability imparted by the epichlorohydrin crosslinking ensures that the polymer structure remains intact during both the adsorption and regeneration processes. mdpi.com

Detailed Research Findings

Research has consistently shown that EPI-β-CD based adsorbents can maintain high removal efficiencies for various pollutants even after several cycles of use. For example, in the removal of dyes, these polymers have demonstrated the ability to be regenerated and reused without a significant loss in their adsorption capacity. This is crucial for applications in the textile industry, where large volumes of colored effluents are generated. mdpi.com

A study on the removal of poly- and perfluoroalkyl substances (PFAS) highlighted the robust reusability of a novel β-cyclodextrin polymer, DEXSORB®. The material could be regenerated for multiple cycles of reuse, a significant advantage over traditional adsorbents like granular activated carbon (GAC). youtube.com The regeneration process for DEXSORB® involves a solution that can be reused, and the captured solid PFAS can be mineralized, offering a more complete and sustainable treatment train. youtube.com

Similarly, a study involving a β-cyclodextrin polymer-coated attapulgite (B1143926) (CDP@ATP) for the removal of methylene (B1212753) blue and crystal violet reported excellent regeneration capabilities. After five adsorption-desorption cycles, the removal efficiencies were maintained at over 98% for methylene blue and 96% for crystal violet. researchgate.net

The following tables summarize the findings from various studies on the regeneration and reusability of this compound polymers for the removal of different pollutants.

Table 1: Regeneration and Reusability of EPI-β-CD Adsorbents for Dye Removal

PollutantRegeneration MethodNumber of CyclesFinal Removal Efficiency (%)Reference
Methylene BlueNot Specified5>98 researchgate.net
Crystal VioletNot Specified5>96 researchgate.net
Direct Red 83:1Not SpecifiedNot Specified>90 (combined with AOP) nih.gov

Interactive Data Table

Table 2: Regeneration and Reusability of EPI-β-CD Adsorbents for Other Organic Pollutants

PollutantAdsorbentRegeneration MethodNumber of CyclesFinal Removal Efficiency (%)Reference
Poly- and Perfluoroalkyl Substances (PFAS)DEXSORB® (β-cyclodextrin polymer)Proprietary SolutionMultipleHigh (specific % not stated) youtube.com
Malathion (B1675926)β-CD/cellulose (B213188)/PVA hydrogelNot SpecifiedNot SpecifiedNot Specified nih.gov
Bisphenol Aβ-Cyclodextrin-based nanospongesSupercritical CO2Not SpecifiedNot Specified researchgate.net

Interactive Data Table

Table 3: Regeneration and Reusability of EPI-β-CD Adsorbents for Heavy Metals

PollutantAdsorbentRegeneration MethodNumber of CyclesFinal Regeneration Efficiency (%)Reference
Cu(II)EDTA-β-CDNot Specified4~95 mdpi.com
Cd(II)EDTA-β-CDNot Specified4~95 mdpi.com

Interactive Data Table

The data clearly indicates that this compound polymers are not only effective for a wide range of pollutants but are also highly regenerable and reusable, making them a promising and sustainable option for environmental remediation applications. The ability to undergo multiple adsorption-desorption cycles without a significant drop in performance underscores their potential for long-term, cost-effective water treatment solutions. mdpi.comyoutube.com

Applications in Material Science and Advanced Functional Materials Development

Fabrication of Polymer Hydrogels and Responsive Networks

EPI-β-CD is instrumental in the fabrication of polymer hydrogels, which are cross-linked polymeric networks with a high capacity for water absorption. nih.gov These hydrogels can be formed by incorporating EPI-β-CD into various polymer matrices, creating materials with porous, three-dimensional structures. nih.govnih.gov The unique cavity structure of the β-cyclodextrin component allows for the loading of hydrophobic molecules, forming inclusion complexes that can be integrated into the hydrogel network. nih.gov

These materials can be designed as "intelligent" or responsive networks that react to external stimuli. For instance, supramolecular self-assembled hydrogels can be created through host-guest interactions between cyclodextrin (B1172386) polymers and specific guest molecules. nih.gov These interactions, driven by forces such as hydrophobic and van der Waals interactions, can be reversible, allowing for dynamic material properties. nih.govnih.gov One study detailed the preparation of a polydopamine-β-cyclodextrin-epichlorohydrin (PDA-β-CD-EP) supramolecular hydrogel through a one-pot polymerization method, highlighting the versatility of this approach. acs.org

A key feature of certain EPI-β-CD hydrogels is their pH-responsive swelling behavior. This property allows the hydrogel to swell or shrink in response to changes in the pH of the surrounding environment. acs.org This behavior is often endowed by incorporating pH-sensitive molecules or by the inherent properties of the polymer network.

In one study, β-cyclodextrin hydrogels were prepared using epichlorohydrin (B41342) as a cross-linker at various molar ratios. nih.govscilit.com To impart pH sensitivity, naphthaleneacetic acid (NAA) was loaded into the hydrogel, leveraging the hydrophobic interaction with the β-CD cavities. The release of a model substance, blue dextran, was observed to increase as the pH of the medium increased. nih.govscilit.com The degree of this pH-dependent release was more pronounced in hydrogels with a lower molar ratio of epichlorohydrin to β-cyclodextrin, which also exhibited higher swelling ratios. nih.govscilit.com This demonstrates that the cross-linking density is a critical parameter for tuning the responsiveness of the hydrogel. A higher swelling ratio in these formulations accounts for both a higher degree of release and more marked pH sensitivity. nih.govscilit.com

Molar Ratio (EPI:β-CD)Swelling RatiopH Dependency of Release
Lower Ratio (e.g., 8:1)HigherMore Prominent
Higher Ratio (e.g., 15:1)LowerLess Prominent

This table is based on findings that hydrogels with a lower molar ratio of epichlorohydrin (EPI) to beta-cyclodextrin (B164692) (β-CD) exhibit higher swelling ratios and more pronounced pH-dependent release characteristics. nih.govscilit.com

Another study developed a PDA-β-CD-EP supramolecular hydrogel that also demonstrated excellent pH-responsive swelling behavior, which was systematically studied by observing the influence of pH on its adsorption capabilities. acs.org

Development of Composite Films and Membrane Technologies

The integration of EPI-β-CD into films and membranes creates advanced composite materials with specialized functionalities. These composites leverage the properties of the polymer matrix alongside the unique inclusion capabilities of the cyclodextrin polymer.

A composite film combining chitosan (B1678972) and β-CD-EP has been developed as a plant healthcare material. mdpi.com This film was created by casting a solution containing the components and drying it at room temperature. mdpi.com In another application, a novel composite adsorbent was synthesized by functionalizing reduced graphene oxide with a beta-cyclodextrin epichlorohydrin polymer (RGO-βCD-ECH) for the treatment of phenolic wastewater. nih.gov

In the field of membrane technology, a composite nanofiber membrane (CNM) containing cross-linked β-cyclodextrin-epichlorohydrin was prepared for the removal of steroid hormone micropollutants. cyclodextrinnews.com This was achieved by electrospinning the functionalized nanofibers onto an ultrafiltration membrane support. The resulting membrane showed significant removal efficiency for steroid hormones, demonstrating the potential of these materials in advanced water treatment applications. cyclodextrinnews.com The study found that the removal and uptake were influenced by factors such as hydraulic residence time, hormone concentration, and the thickness of the nanofiber matrix. cyclodextrinnews.com

Controlled Release Systems for Non-Therapeutic Compounds (e.g., plant healthcare materials)

EPI-β-CD polymers are highly effective in creating controlled-release systems for non-therapeutic agents, such as materials used in plant healthcare. mdpi.com The three-dimensional network of the polymer can encapsulate active compounds, modulating their release into the environment. mdpi.com

A key example is the use of a chitosan and β-CD-EP composite film for the controlled release of the fungicide carbendazim (B180503) to protect rape plants against Sclerotinia sclerotiorum. mdpi.com The EPI-β-CD polymer significantly improved the solubility of carbendazim, a crucial factor for its efficacy. The study demonstrated that these composite films could prolong the effective duration of the fungicide at lower concentrations compared to traditional application methods. mdpi.com

PolymerGuest MoleculeSolubility Improvement (Factor)
β-CD-EP-1Carbendazim17.9
β-CD-EP-2Carbendazim18.5

Data from a study on the effect of two different β-cyclodextrin-epichlorohydrin polymers (β-CD-EP-1 and β-CD-EP-2) on the solubility of carbendazim. mdpi.com

The polymeric structure of EPI-β-CD allows for the efficient modulation of release profiles. By forming inclusion complexes with guest molecules, the polymer can retard the release rate, ensuring a sustained and prolonged effect. mdpi.com In vitro release studies involving the carbendazim-loaded composite film confirmed that the β-CD-EP polymers could effectively control the release behavior of the fungicide. mdpi.com This ability to tune the release profile is essential for developing more efficient and environmentally friendly plant protection strategies. mdpi.com

A significant advantage of encapsulating compounds within the EPI-β-CD matrix is the protection it affords against various forms of degradation. The formation of an inclusion complex shields the guest molecule from physical factors like light and heat, chemical degradation such as oxidation or hydrolysis, and biodegradation. mdpi.com This protective effect enhances the stability and bioavailability of the encapsulated compound, ensuring it remains effective for a longer duration. mdpi.com

Analytical Chemistry Applications

In the field of analytical chemistry, epichlorohydrin cross-linked β-cyclodextrin serves as a valuable material for solid-phase extraction and pre-concentration of target analytes. biosynth.com Its insoluble nature and ability to form inclusion complexes make it an effective sorbent for isolating specific substances from complex matrices. biosynth.com For example, it has been employed for the extraction and concentration of mycotoxins from beverages. The polymer's unique structure contributes to a dual adsorption mechanism, involving both inclusion complex formation and physical adsorption, which enhances its extraction efficiency. biosynth.com

Extraction and Concentration of Target Substances

The unique structure of EPI-β-CD makes it an effective sorbent for the extraction and concentration of various organic molecules from aqueous solutions. This capability is particularly useful in analytical chemistry and environmental remediation. biosynth.comcymitquimica.com The polymer can be employed as a solid-phase extraction (SPE) medium to isolate and preconcentrate target analytes before analysis. researchgate.net

One notable application is the extraction of aromatic compounds from water samples. Research has demonstrated that an EPI-β-CD copolymer can quantitatively extract non-ionized aromatic compounds. The process is pH-dependent, with optimal extraction occurring in a pH range of 2.5–5.0. researchgate.net The entrapped analytes can be subsequently eluted with an organic solvent like methanol (B129727), allowing for their concentration and analysis. researchgate.net The efficiency of this method is high, with recoveries often exceeding 90%. researchgate.net

Beyond simple aromatic compounds, EPI-β-CD has been utilized for concentrating specific pollutants. For instance, it is effective in extracting mycotoxins from beverages and, when functionalized with other materials like reduced graphene oxide, can adsorb phenolic pollutants from wastewater. biosynth.comnih.gov

The following table summarizes research findings on the solid-phase extraction of various aromatic compounds using an EPI-β-CD copolymer.

Target SubstanceConcentration LevelRecovery Efficiency (%)
Aromatic Compounds (general)0.02–1.67 ppm90 - 101
Phenolic PollutantsNot specifiedup to 78% (for industrial effluents)
MycotoxinsNot specifiedEffective in beverages

Data sourced from multiple studies on the application of EPI-β-CD in solid-phase extraction. biosynth.comresearchgate.netnih.gov

Separation Media Development

The insolubility and porous nature of crosslinked EPI-β-CD make it an ideal candidate for the development of advanced separation media. Its primary use in this context is as a stationary phase or adsorbent for removing specific contaminants from liquid phases, particularly in wastewater treatment. nih.govresearchgate.netnih.gov

The polymer's ability to form inclusion complexes allows for the selective separation of various organic pollutants. researchgate.net It has been successfully used as an adsorbent for the separation of dyes, such as Direct Red 83:1, from textile industry effluents. nih.gov The crosslinked polymer can be regenerated and reused, which is advantageous for sustainable and cost-effective water treatment processes. nih.gov

Furthermore, EPI-β-CD has been incorporated into composite materials to enhance its separation capabilities. A novel composite made of reduced graphene oxide and EPI-β-CD has been synthesized and used as an efficient adsorbent for treating phenolic wastewater. nih.gov This composite material demonstrates rapid adsorption and high capacity for pollutants like phenol (B47542), 2-chlorophenol (B165306), and 2,4-dichlorophenol (B122985). nih.gov The material's reusability for up to five cycles with minimal reduction in removal efficiency highlights its potential for industrial applications. nih.gov

The table below details various applications of EPI-β-CD as a separation medium.

Application AreaTarget PollutantsKey Findings
Wastewater TreatmentAzo Dyes (e.g., Direct Red 83:1)Achieved nearly 90% removal; adsorbent is reusable. nih.gov
Environmental RemediationPhenolic CompoundsComposite with graphene oxide showed rapid adsorption and high capacity. nih.gov
Analytical Chemistry (SPE)Aromatic Compounds, Metal Ions (Cu²⁺, Co²⁺)High extraction efficiency; serves as an effective SPE sorbent. researchgate.net

Catalysis and Catalytic Support Materials

Epichlorohydrin-β-cyclodextrin polymers have emerged as effective and environmentally friendly catalysts and catalytic supports in organic synthesis. The polymeric structure offers distinct advantages over native β-cyclodextrin, including improved catalytic activity and ease of separation from the reaction mixture, allowing for recyclability. oup.comresearchgate.net

EPI-β-CD copolymers have demonstrated significantly higher phase-transfer catalytic activity compared to β-CD alone in liquid-liquid two-phase nucleophilic displacement reactions. oup.com This enhanced efficiency is attributed to the cooperative effect of multiple adjacent β-CD units within the polymer, which facilitates the transfer of the substrate from the organic phase to the aqueous phase where the reaction occurs. oup.com

In addition to phase-transfer catalysis, the polymer serves as a green catalyst for multi-component reactions in aqueous media. It has been successfully used to catalyze the synthesis of 2-arylbenzothiazole derivatives from o-aminothiophenol and various aldehydes. researchgate.net The reaction proceeds in water using air as a benign oxidant, and the EPI-β-CD catalyst can be recovered and reused multiple times without a significant loss in its catalytic efficiency. researchgate.net This highlights the polymer as a cost-effective and sustainable alternative to conventional catalysts. The catalytic mechanism involves the formation of an inclusion complex, where the hydrophobic cavity of the β-CD units brings the reactants together, facilitating the reaction. researchgate.netnih.gov

The following table summarizes the catalytic applications of EPI-β-CD.

Reaction TypeSubstratesProductKey Advantages of EPI-β-CD Catalyst
Phase-Transfer CatalysisNot specifiedNucleophilic substitution productsMuch higher catalytic activity than native β-CD due to cooperative effects. oup.com
Synthesis of Heterocycleso-aminothiophenol, Aldehydes2-arylbenzothiazole derivativesEnvironmentally benign (uses water as solvent), reusable (up to six times), high yield. researchgate.net
Oxidation ReactionsNot specifiedOxidized productsFacilitates reactions in aqueous media. researchgate.net

Future Research Directions and Translational Perspectives

Precision Polymer Engineering: Toward Tailored Architectures and Functionalities

Future research will increasingly focus on the precision engineering of EPI-β-CD polymers to create materials with highly specific and predictable properties. This moves beyond simply creating a cross-linked network to meticulously controlling the polymer's architecture at the molecular level.

By fine-tuning the reaction conditions—such as the molar ratio of epichlorohydrin (B41342) to β-cyclodextrin, temperature, and reaction time—researchers can manipulate the molecular weight, degree of cross-linking, and the number of available cyclodextrin (B1172386) cavities. mdpi.com This control is crucial for tailoring the polymer's performance in specific applications, such as optimizing drug loading and release kinetics. nih.govresearchgate.net

A significant frontier in this area is the development of stimuli-responsive EPI-β-CD polymers . These "smart" materials can undergo conformational or chemical changes in response to external triggers like pH, temperature, or specific chemicals. e3s-conferences.orgrsc.org For instance, incorporating pH-sensitive moieties could lead to polymers that release a therapeutic agent only in the acidic microenvironment of a tumor. Similarly, temperature-responsive polymers could be designed for applications in thermal-based drug delivery or as smart hydrogels. e3s-conferences.orgrsc.org The development of such intelligent systems will require a deep understanding of the interplay between the polymer structure and its response to external stimuli. rsc.org

Multicomponent Epichlorohydrin Beta-Cyclodextrin (B164692) Polymer Systems

The integration of EPI-β-CD polymers with other materials to form multicomponent systems and composites is a promising avenue for creating materials with enhanced or synergistic functionalities. Future research will likely explore a wide array of combinations to unlock new capabilities.

For example, composites of EPI-β-CD with materials like graphene oxide have already shown potential for enhanced adsorption of pollutants. nih.gov The graphene oxide provides a high surface area, while the cyclodextrin polymer offers selective binding sites. Future work could focus on optimizing the interface between these components to maximize their synergistic effects for applications in environmental remediation.

Similarly, combining EPI-β-CD with natural polymers like chitosan (B1678972) can yield biocompatible and biodegradable materials with unique properties. mdpi.com Such composites could be engineered as films for controlled-release applications in agriculture or as hydrogels for wound healing and tissue engineering. mdpi.com The ability to combine the film-forming properties of chitosan with the encapsulation capabilities of the EPI-β-CD polymer opens up possibilities for novel delivery systems. mdpi.com

The table below summarizes some potential multicomponent systems and their prospective functionalities.

Component 2Potential FunctionalityProspective Application Area
Graphene OxideEnhanced adsorption capacity, electrical conductivityEnvironmental remediation, sensors
ChitosanBiocompatibility, biodegradability, film-formingDrug delivery, agriculture, wound healing
Magnetic NanoparticlesMagnetic separability, targeted deliveryBioseparations, targeted drug delivery
Quantum DotsFluorescence, imaging capabilitiesBioimaging, diagnostics
Other Polymers (e.g., PVA, PEO)Modified mechanical properties, controlled swellingHydrogels, smart textiles

This table presents a conceptual overview of potential future research directions and is for illustrative purposes.

Advanced Modeling and Simulation for Structure-Property Correlation

As the complexity of EPI-β-CD polymer systems grows, so does the need for advanced modeling and simulation techniques to predict their behavior and guide their design. Computational approaches can provide insights into the structure-property relationships that are often difficult to probe experimentally.

Molecular dynamics (MD) simulations can be employed to understand the inclusion complex formation between guest molecules and the cyclodextrin cavities within the polymer network. These simulations can elucidate the binding energies, preferred orientations, and the influence of the polymer backbone on the encapsulation process. While modeling has been applied to simpler cyclodextrin systems, its application to the more complex, cross-linked EPI-β-CD polymer is a key future direction.

Scalability of Synthesis and Sustainable Production Methods

For EPI-β-CD polymers to be translated from the laboratory to industrial applications, the development of scalable and sustainable synthesis methods is paramount. While current methods are relatively straightforward, future research will focus on making them more environmentally friendly and economically viable. berkeley.edu

One promising approach is the exploration of green chemistry principles in the synthesis process. researchgate.net This includes the use of less toxic cross-linkers and the development of solvent-free or aqueous-based reaction systems. For instance, research into using natural deep eutectic solvents (NADESs) as a green reaction medium for cyclodextrin polymerization is an emerging area. rsc.org

Mechanochemistry , which uses mechanical force to drive chemical reactions, offers another sustainable alternative. nih.gov Techniques like twin-screw extrusion could enable the solvent-free and continuous production of EPI-β-CD polymers, significantly reducing waste and energy consumption compared to traditional batch processes. nih.govresearchgate.net The scalability of such methods is a critical factor for the commercial viability of these polymers. mdpi.com

The table below outlines some research directions for sustainable and scalable synthesis.

Research DirectionPotential Advantages
Green Cross-linkersReduced toxicity, improved biodegradability
Solvent-Free Synthesis (e.g., Mechanochemistry)Reduced waste, lower energy consumption, continuous processing
Aqueous-Based SynthesisElimination of organic solvents, improved safety
Use of Renewable ResourcesEnhanced sustainability, lower carbon footprint

This table presents a conceptual overview of potential future research directions and is for illustrative purposes.

Exploration of Novel Application Domains and Niche Areas

While drug delivery and environmental remediation are established applications for EPI-β-CD polymers, future research will undoubtedly uncover new and niche areas where their unique properties can be exploited. nih.govresearchgate.netresearchgate.net

In the realm of biotechnology and biomedicine , these polymers could be developed as advanced materials for tissue engineering, where they can act as scaffolds that not only provide structural support but also deliver growth factors or other bioactive molecules. Their use in anti-inflammatory formulations is also an area of active investigation. nih.gov

The development of smart materials based on EPI-β-CD is another exciting frontier. This could include their use in chemical sensors, where the selective binding of the cyclodextrin cavity to a target analyte triggers a detectable signal. nih.gov They could also be incorporated into "smart textiles" that can release fragrances, antimicrobials, or therapeutic agents in a controlled manner.

In agriculture, the development of controlled-release systems for pesticides and other agrochemicals can enhance efficiency and reduce environmental impact. mdpi.com The ability of EPI-β-CD polymers to protect active ingredients from degradation and release them over an extended period is highly advantageous in this context. mdpi.com

The future of EPI-β-CD polymer research is bright, with numerous opportunities to create advanced materials that can address challenges in medicine, environmental science, and beyond. The continued exploration of their fundamental properties and the development of innovative synthetic and processing techniques will be key to unlocking their full potential. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ep-β-CD, and how do reaction conditions influence polymer properties?

  • Methodology : Synthesis involves cross-linking β-cyclodextrin (β-CD) with epichlorohydrin under alkaline conditions. Key variables include β-CD:epichlorohydrin molar ratio, NaOH concentration, temperature, and reaction time . For reproducibility, use a factorial design (e.g., two-level fractional factorial) to optimize variables like stirring speed and delay time for paraffin addition during suspension polymerization .
  • Characterization : Confirm cross-linking via FT-IR (peaks at ~1,100 cm⁻¹ for ether linkages) and quantify unreacted β-CD using HPLC .

Q. How can researchers ensure the purity and safety of Ep-β-CD for pharmaceutical applications?

  • Purity Assessment : Perform microbial limit tests (total aerobic bacteria ≤100 CFU/g; absence of E. coli) and quantify residual epichlorohydrin via GC-MS to meet pharmacopeial standards .
  • Safety Protocols : Use PPE (gloves, goggles) due to epichlorohydrin’s irritant properties (R36/37/38) and ensure synthesis occurs in well-ventilated areas to avoid inhalation risks .

Q. What experimental techniques are used to study Ep-β-CD inclusion complexes with hydrophobic drugs?

  • Phase Solubility Analysis : Measure drug solubility enhancements in aqueous Ep-β-CD solutions at varying concentrations (e.g., Higuchi-Connors method) .
  • Molecular Docking : Use HyperChem or similar software to model binding energies (e.g., β-CD-penicillin complexes show higher stability with degradation products vs. parent compounds) .

Advanced Research Questions

Q. How can statistical optimization methods improve Ep-β-CD’s performance in environmental or pharmaceutical applications?

  • Response Surface Methodology (RSM) : Apply Box-Behnken designs to optimize parameters like temperature (76.75°C), mixing time (87.83 min), and β-CD concentration (42.1%) for maximal cholesterol removal (89.92% efficiency) .
  • Factorial Design : For sorption studies, vary pH, ionic strength, and polymer cross-linking density to predict adsorption isotherms (e.g., Langmuir vs. Freundlich models) .

Q. What strategies enhance Ep-β-CD’s capacity for heavy metal sorption (e.g., Cu²⁺) in aqueous systems?

  • Polymer Functionalization : Introduce chelating groups (e.g., iminodiacetic acid) to β-CD’s epichlorohydrin-derived matrix. Validate via FT-IR and quantify Cu²⁺ uptake using ICP-OMS .
  • Competitive Binding Studies : Compare sorption efficiency in multi-ion systems (e.g., Cu²⁺ vs. Zn²⁺) to assess selectivity .

Q. How can Ep-β-CD be tailored for enantiomeric resolution of chiral drugs?

  • Chiral Chromatography : Immobilize Ep-β-CD on silica columns and optimize mobile phase composition (e.g., methanol:buffer ratios) to separate β-blockers or calcium-channel blockers .
  • Binding Constant Analysis : Use capillary electrophoresis to measure pH-dependent binding affinities (e.g., stronger interactions at neutral pH for carboxylated drugs) .

Q. What advanced characterization methods resolve structural ambiguities in Ep-β-CD copolymers?

  • Thermogravimetric Analysis (TGA) : Compare degradation profiles of Ep-β-CD vs. unmodified β-CD to assess thermal stability improvements .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii of inclusion complexes to correlate size with drug release kinetics .

Q. How do stimuli-responsive Ep-β-CD systems (e.g., light-triggered viscosity changes) function?

  • Photoresponsive Design : Synthesize azobenzene-modified Ep-β-CD polymers and monitor UV-induced viscosity swings (6-fold changes) via rheometry .
  • Cluster Formation Analysis : Use UV-vis spectrometry and capillary electrophoresis to study reversible interpolymer associations under light exposure .

Data Contradictions and Research Gaps

  • Sorption Specificity : While Ep-β-CD polymers effectively adsorb organic compounds (e.g., dyes, pesticides), their Cu²⁺ sorption capacity remains underexplored .
  • Drug Complexation Efficiency : Conflicting data exist on whether Ep-β-CD enhances bioavailability via solubility improvements or steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.